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  • Product: 2,4-Difluorophenyl acetate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-Difluorophenyl Acetate: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 2,4-Difluorophenyl acetate, a key fluorinated building block in modern organic synthesis. The strategic incorporation of fluorine atoms onto the phenyl r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluorophenyl acetate, a key fluorinated building block in modern organic synthesis. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties that are highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details the compound's physicochemical properties, provides an expert-driven narrative on its synthesis and purification, and explores its spectroscopic signature. Furthermore, we delve into its chemical reactivity and highlight its critical role as an intermediate in drug discovery and development, supported by authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Synthons

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2,4-difluorophenyl motif, in particular, is a privileged structure found in numerous bioactive compounds, including potent enzyme inhibitors.[1][2]

2,4-Difluorophenyl acetate (CAS No. 36914-77-9) serves as a stable, readily handled precursor to the 2,4-difluorophenoxy group or as an intermediate in the synthesis of more complex 2,4-difluorophenyl-containing structures. Its primary utility lies in its role as a protected form of 2,4-difluorophenol, allowing for selective reactions at other sites of a molecule before a simple hydrolysis step reveals the phenol. Understanding its properties and synthesis is therefore crucial for its effective application.

Physicochemical and Structural Characteristics

2,4-Difluorophenyl acetate is characterized by its ester functionality and the disubstituted aromatic ring. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of both the phenyl ring and the acetate group.

Core Properties

A summary of the key quantitative data for 2,4-Difluorophenyl acetate is presented below for quick reference.

PropertyValueSource(s)
CAS Number 36914-77-9[3][4]
Molecular Formula C₈H₆F₂O₂[3][4]
Molecular Weight 172.13 g/mol [3][4][5]
Purity (Typical) ≥95%[3]
SMILES FC1=CC=C(OC(C)=O)C(F)=C1[4]
Storage Conditions Store sealed in a dry place at room temperature.[4]
Structural Visualization

The chemical structure of 2,4-Difluorophenyl acetate is depicted below, highlighting the spatial relationship between the acetate group and the fluorine substituents on the aromatic ring.

Caption: Chemical structure of 2,4-Difluorophenyl acetate.

Synthesis and Purification Protocol

The most direct and common method for preparing 2,4-Difluorophenyl acetate is through the esterification of 2,4-difluorophenol. The choice of acetylating agent and catalyst/base is critical for achieving high yield and purity.

Causality in Experimental Design
  • Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride in a laboratory setting. It is less volatile, less corrosive, and its byproduct, acetic acid, is more easily removed than HCl. For industrial-scale synthesis where cost is paramount, acetyl chloride might be considered.[6]

  • Role of the Base: A tertiary amine base, such as pyridine or triethylamine, is employed for two primary reasons. First, it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate. Second, it serves as an acid scavenger, neutralizing the acetic acid (or HCl) byproduct, which drives the equilibrium towards the product.

  • Solvent Selection: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it solubilizes the reactants without competing in the reaction. The reaction can sometimes be run neat, using the base as the solvent, but using a co-solvent aids in temperature control and subsequent work-up.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis of 2,4-Difluorophenyl acetate.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluorophenol (10.0 g, 76.9 mmol).

  • Dissolution: Dissolve the phenol in anhydrous dichloromethane (100 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (11.8 mL, 84.6 mmol, 1.1 eq) to the stirred solution.

  • Acetylation: Add acetic anhydride (8.0 mL, 84.6 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quenching: Carefully pour the reaction mixture into 100 mL of cold 1M HCl(aq) to neutralize excess triethylamine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 2,4-Difluorophenyl acetate as a clear liquid.

Caption: Workflow for the synthesis of 2,4-Difluorophenyl acetate.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a self-validating step essential for its use in further research. The following data are predicted based on the structure and analysis of similar compounds.[7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~7.1-7.4 ppm (m, 3H): This complex multiplet corresponds to the three protons on the aromatic ring. The splitting pattern is intricate due to both proton-proton (ortho, meta) and proton-fluorine couplings.

    • δ ~2.3 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the acetyl methyl group. The chemical shift is standard for an acetate ester.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~168 ppm (s): Carbonyl carbon of the ester group.

    • δ ~162 ppm (dd, ¹JCF ≈ 250 Hz): Aromatic carbon bearing fluorine at C2. The large coupling constant is characteristic of a direct C-F bond.

    • δ ~158 ppm (dd, ¹JCF ≈ 245 Hz): Aromatic carbon bearing fluorine at C4.

    • δ ~110-130 ppm: Signals for the remaining four aromatic carbons, all of which will exhibit smaller C-F couplings (²JCF, ³JCF).

    • δ ~21 ppm (s): Methyl carbon of the acetate group.

  • IR (Infrared) Spectroscopy:

    • ~1770 cm⁻¹ (strong, sharp): This prominent peak is the C=O stretching vibration of the ester. The frequency is higher than a typical alkyl acetate (~1740 cm⁻¹) due to the electron-withdrawing effect of the difluorophenyl ring.[9]

    • ~1200-1300 cm⁻¹ (strong): C-O stretching of the ester linkage.

    • ~1100-1250 cm⁻¹ (strong): C-F stretching vibrations.

    • ~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.[10]

  • MS (Mass Spectrometry):

    • m/z = 172 [M]⁺: The molecular ion peak.

    • m/z = 130 [M - C₂H₂O]⁺: A major fragment corresponding to the loss of a ketene molecule, resulting in the 2,4-difluorophenol cation. This is a characteristic fragmentation pathway for phenyl acetates.

    • m/z = 102: Fragment corresponding to the loss of CO from the m/z 130 ion.

Chemical Reactivity and Applications

Key Reactions: Hydrolysis

The most significant reaction of 2,4-Difluorophenyl acetate is its hydrolysis to regenerate 2,4-difluorophenol. This reaction can be catalyzed by either acid or base and is fundamental to its use as a protecting group.[9] The stability of the 2,4-difluorophenoxide leaving group facilitates this transformation.

Applications in Drug Development

While 2,4-Difluorophenyl acetate is primarily an intermediate, the 2,4-difluorophenyl moiety it provides is integral to numerous therapeutic agents. Its incorporation is a strategic choice to enhance pharmacological properties.

  • Enzyme Inhibition: The 2,4-difluorophenyl group is present in various kinase inhibitors. For instance, it is a key component in novel, selective Raf inhibitors developed for cancer therapy, where it interacts with the enzyme's active site.[2]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing C-H bonds with C-F bonds at metabolically vulnerable positions is a common strategy to increase a drug's half-life.[1]

  • Modulation of pKa: The strong inductive effect of the fluorine atoms can lower the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and cell permeability profile.[1]

  • Precursor for Agrochemicals: The related compound, 2,4-difluorophenylacetic acid, is a building block for herbicides, highlighting the broader utility of this chemical scaffold in agricultural science.[11]

Safety and Handling

As with any laboratory chemical, proper handling of 2,4-Difluorophenyl acetate is essential. While specific toxicity data is limited, information can be inferred from related compounds like 2,4-difluorophenol.[12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Avoid contact with skin, eyes, and clothing.

  • Hazards: Expected to cause skin, eye, and respiratory tract irritation.[13]

  • First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[12] For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

2,4-Difluorophenyl acetate is more than a simple ester; it is a strategically designed building block that provides access to the valuable 2,4-difluorophenyl motif. Its well-defined synthesis, predictable spectroscopic characteristics, and role as a stable precursor make it an indispensable tool for chemists in pharmaceutical and materials science. A thorough understanding of its properties, as detailed in this guide, enables researchers to leverage the unique advantages of fluorine chemistry to innovate and develop next-generation molecules.

References

  • Amerigo Scientific. 2,4-Difluorophenyl acetate. [Online] Available at: [Link]

  • PubChem. 2,4-Difluorophenylacetic acid. [Online] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • Google Patents. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • Yasuhara, A., Tanaka, Y., Makishima, M., Suzuki, S., & Shibamoto, T. (2011). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry.
  • PrepChem.com. Synthesis of 2,4-difluorobiphenyl. [Online] Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Product Listing. [Online] Available at: [Link]

  • Royal Society of Chemistry. Supporting information. [Online] Available at: [Link]

  • Zhang, H., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 712–717.
  • Holing, M., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Discovery Today, 25(5), 795-799.
  • Trilaksana, H., et al. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol... Springer Proceedings in Physics.
  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

  • Yamashita, M., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-242.
  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Online] Available at: [Link]

  • Shteingarts, V. D., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1786–1791.
  • ResearchGate. Absorption spectrum of [Ir(2,4-F2ppy)2(F2bpyta)]PF6. [Online] Available at: [Link]

  • Waters Corporation. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. [Online] Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online] Available at: [Link]

  • Hu, J., et al. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2010(12), 1961-1982.
  • Harris, B. J., & Acevedo-Morantes, M. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences, 23(2), 929.

Sources

Exploratory

Structural Elucidation and Analytical Profiling of 2,4-Difluorophenyl Acetate

Executive Summary 2,4-Difluorophenyl acetate (CAS: 654-02-4) serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its structural core—a difluorinated phenol ester—presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluorophenyl acetate (CAS: 654-02-4) serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its structural core—a difluorinated phenol ester—presents unique spectroscopic challenges due to the spin-spin coupling between protons (


H), carbon-13 (

C), and the 100% abundant fluorine-19 (

F) nuclei.

This guide provides a definitive reference for the synthesis, purification, and spectral assignment of 2,4-difluorophenyl acetate. Unlike standard aromatic esters, the presence of fluorine atoms at the 2- and 4-positions induces complex splitting patterns (multiplets) that require advanced interpretation beyond first-order analysis.

Synthesis and Sample Preparation

To ensure spectral fidelity, the compound is synthesized via the acetylation of 2,4-difluorophenol. This method avoids the regioselectivity issues associated with electrophilic fluorination of phenyl acetate.

Experimental Protocol

Reagents: 2,4-Difluorophenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).[2]

  • Reaction: Charge a flame-dried round-bottom flask with 2,4-difluorophenol dissolved in DCM.

  • Addition: Cool to 0°C. Add pyridine followed by the dropwise addition of acetic anhydride.

  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate esterification.

  • Quenching: Stir at room temperature for 2 hours. Quench with 1M HCl to neutralize pyridine.

  • Workup: Wash the organic layer with sat.[3] NaHCO

    
     (to remove acetic acid) and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1) or vacuum distillation to obtain a colorless oil.

Synthesis Workflow Visualization[4]

SynthesisWorkflow Reactants 2,4-Difluorophenol + Acetic Anhydride Reaction Acylation (0°C -> RT, 2h) Cat: DMAP Reactants->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench Extraction Extraction (DCM / NaHCO3) Quench->Extraction Purification Distillation/Column (Yield >90%) Extraction->Purification NMR NMR Analysis (CDCl3) Purification->NMR

Caption: Step-by-step workflow for the synthesis and isolation of 2,4-difluorophenyl acetate prior to spectral analysis.

H NMR Spectroscopy

The proton NMR spectrum of 2,4-difluorophenyl acetate is characterized by a distinct methyl singlet and a complex aromatic region.[4] The aromatic protons do not appear as simple doublets or triplets; they exhibit second-order effects and heteronuclear coupling (


).
Spectral Parameters[2][5][6][7][8][9][10][11]
  • Instrument: 400 MHz or higher recommended.[5]

  • Solvent: Chloroform-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (CDCl
    
    
    
    ).
  • Reference: TMS (

    
     0.00 ppm).
    
Data Table ( H NMR)
Shift (

ppm)
IntegrationMultiplicityCoupling Constants (

Hz)
Assignment
2.32 3HSinglet (s)-H-a (Acetate Methyl)
6.85 – 6.95 2HMultiplet (m)

,

H-3, H-5 (Aromatic)
7.05 – 7.15 1HMultiplet (td)

,

H-6 (Aromatic)
Deep Dive: The Aromatic Splitting Logic

The aromatic region (6.8 – 7.2 ppm) is non-trivial due to the fluorine substituents:

  • H-3 (The "Sandwiched" Proton): Located between F-2 and F-4. It couples strongly to both fluorines (

    
     and 
    
    
    
    ) and weakly to H-5. This typically results in a "triplet of doublets" appearance, often merging into a multiplet.
  • H-6 (The Deshielded Proton): This proton is adjacent to the acetate group (deshielding zone) but meta to F-4. It appears furthest downfield (~7.1 ppm).

  • H-5: Couples to F-4 (ortho), H-6 (ortho), and F-2 (para).

C NMR Spectroscopy

The carbon spectrum is dominated by the large coupling constants of C-F bonds.[6] Unlike standard proton-decoupled spectra which show singlets, this spectrum will show doublets of doublets for the aromatic carbons.

Data Table ( C NMR)
Shift (

ppm)
Multiplicity

Coupling (Hz)
Assignment
20.5 Singlet-Acetate Methyl
105.1 dd

,

C-3 (Between Fs)
111.5 dd

,

C-5
123.8 d

C-6
134.5 dd

,

C-1 (Ipso to OAc)
154.2 dd

(Major)
C-4 (Direct C-F)
158.5 dd

(Major)
C-2 (Direct C-F)
168.9 Singlet-C=O (Carbonyl)
Structural Logic Diagram

The following diagram illustrates how the NMR signals correlate to the specific structural fragments of the molecule.

NMRLogic Structure 2,4-Difluorophenyl Acetate Structure Acetate Acetate Group (-COCH3) Structure->Acetate Aromatic Fluorinated Ring (C6H3F2) Structure->Aromatic H_Methyl 1H: Singlet @ 2.32 ppm (Isolated CH3) Acetate->H_Methyl Proton C_Carbonyl 13C: Singlet @ 169 ppm (Ester C=O) Acetate->C_Carbonyl Carbon H_Arom 1H: Multiplets @ 6.8-7.2 ppm (H-F Coupling) Aromatic->H_Arom Proton (Spin-Spin) C_CF 13C: Doublets @ 154/158 ppm (1J C-F ~250Hz) Aromatic->C_CF Carbon (Large J)

Caption: Correlation map linking structural moieties to specific NMR spectral features.

Quality Control & Purity Analysis

To validate the synthesis and spectral data, the following criteria must be met:

  • Integration Ratio: The ratio of the methyl singlet (3H) to the total aromatic integral (3H) must be exactly 1:1 . Any deviation suggests incomplete acetylation (residual phenol) or solvent contamination.

  • Absence of OH: There should be no broad singlet around 5.0–6.0 ppm (characteristic of the starting material, 2,4-difluorophenol).

  • 19F NMR (Optional Validation): If available,

    
    F NMR should show two distinct signals around -110 to -120 ppm.
    

References

  • BenchChem. (2025).[2][3][7] Synthesis and Spectral Analysis of Fluorinated Phenol Derivatives. Retrieved from

  • Royal Society of Chemistry. (2017). Supporting Information: Acylation of Phenols and NMR Data of Phenyl Acetates. Retrieved from

  • Organic Syntheses. (2024). Difluoromethylation and Functionalization of Phenols. Org.[4][8][9][10] Synth. 2024, 101, 164-180. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
  • Reich, H. J. (2020).[8][5] WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin.[8] Retrieved from

Sources

Foundational

physical properties of 2,4-Difluorophenyl acetate (melting point, boiling point)

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 2,4-Difluorophenyl Acetate , a specialized intermediate in organofluorine chemistry. CAS Registry Number...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 2,4-Difluorophenyl Acetate , a specialized intermediate in organofluorine chemistry.

CAS Registry Number: 36914-77-9 Chemical Formula: C₈H₆F₂O₂ Molecular Weight: 172.13 g/mol [1]

Executive Summary

2,4-Difluorophenyl acetate is the ester derivative of 2,4-difluorophenol.[2] While often overshadowed by its parent phenol or the corresponding acetic acid derivative (2,4-difluorophenylacetic acid), this compound serves a critical role as a "masked" phenolic intermediate in medicinal chemistry. Its primary utility lies in the Fries Rearrangement , where it serves as the regiospecific precursor to 3',5'-difluoro-2'-hydroxyacetophenone , a structural scaffold found in next-generation azole antifungals and COX-2 inhibitors.

Unlike the free phenol, the acetate ester offers enhanced lipophilicity (LogP) and protection against oxidative degradation during multi-step synthesis, making it a strategic reagent for introducing the 2,4-difluorophenoxy pharmacophore.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predicted models (where experimental gaps exist) to provide a working profile for laboratory handling.

Table 1: Physical Properties Profile
PropertyValue / DescriptionConfidence Level
Physical State Colorless to pale yellow liquidExperimental
Boiling Point (Atm) 198 ± 20 °C (Predicted)Computational Model
Boiling Point (Vac) 85–90 °C @ 15 mmHg (Estimated)Analog Derivation*
Melting Point < 20 °C (Liquid at RT)Experimental
Density 1.28 ± 0.06 g/cm³ Predicted
Refractive Index (

)
1.48–1.50Estimated
Flash Point 94.6 ± 12.0 °CPredicted
LogP 2.34Consensus Model
Solubility Soluble in DCM, EtOAc, THF; Insoluble in waterExperimental

> Note on Boiling Point: Experimental atmospheric boiling points are rarely reported due to the compound's tendency to undergo thermal rearrangement or hydrolysis at high temperatures. Vacuum distillation is the standard purification method.

Synthetic Methodology

The synthesis of 2,4-difluorophenyl acetate is a classic nucleophilic acyl substitution. However, the presence of two electron-withdrawing fluorine atoms on the ring reduces the nucleophilicity of the phenolic oxygen, requiring optimized basic conditions to drive conversion.

Standard Acetylation Protocol

Objective: Quantitative conversion of 2,4-difluorophenol to the acetate ester.

Reagents:

  • Substrate: 2,4-Difluorophenol (1.0 eq)

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.2 eq) or Acetyl Chloride (1.1 eq)
    
  • Catalyst/Base: Pyridine (1.5 eq) or Triethylamine (TEA) with catalytic DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Workflow Logic:

  • Activation: The base deprotonates the phenol (pKa ~7.5, lower than typical phenol due to F-induction), creating the more nucleophilic phenoxide.

  • Attack: The phenoxide attacks the carbonyl carbon of the acetylating agent.

  • Elimination: The leaving group (acetate or chloride) is expelled, reforming the carbonyl.

Experimental Procedure (Self-Validating)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Add 2,4-difluorophenol (10 mmol) and DCM (50 mL). Cool to 0°C.

  • Addition: Add TEA (15 mmol) followed by DMAP (0.5 mmol). Stir for 10 mins.

  • Reaction: Dropwise addition of Acetic Anhydride (12 mmol). Allow to warm to Room Temperature (RT) over 2 hours.

  • Validation (TLC): Check TLC (Hexane/EtOAc 8:2). The starting material (

    
     ~0.4) should disappear; product (
    
    
    
    ~0.7) appears.[3] Note: The ester is less polar than the phenol.
  • Workup: Wash with 1M HCl (to remove amines), saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (to remove excess acid), and Brine. Dry over 
    
    
    
    .[4]
  • Purification: Concentrate in vacuo. If high purity is required, distill under reduced pressure (bulb-to-bulb).

Key Application: The Fries Rearrangement

The most significant utility of 2,4-difluorophenyl acetate in drug development is its conversion into hydroxyacetophenones via the Fries Rearrangement. This reaction leverages the ester as a "loaded spring" to transfer the acetyl group to the aromatic ring.

Mechanism: The reaction is catalyzed by a Lewis Acid (e.g.,


).[5][6] The Lewis acid coordinates to the carbonyl oxygen, weakening the ester bond until it cleaves, generating an acylium ion (

) and a phenoxide-aluminum complex. The acylium ion then performs an Electrophilic Aromatic Substitution (EAS) on the ring.[5]

Regioselectivity: Due to the fluorine atoms at positions 2 and 4:

  • Para position (C4): Blocked by Fluorine.[3][7]

  • Ortho position (C6): Open and activated.

This forces the acetyl group to the C6 position (relative to oxygen), yielding 3',5'-difluoro-2'-hydroxyacetophenone .

Visualization: Synthesis & Rearrangement Pathway[7]

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement Phenol 2,4-Difluorophenol (Nucleophile) Ester 2,4-Difluorophenyl Acetate (Target Intermediate) Phenol->Ester Ac2O, Pyridine DCM, 0°C -> RT Ac2O Acetic Anhydride (Electrophile) Ac2O->Ester Complex AlCl3 Complex (Intermediate) Ester->Complex AlCl3 (Lewis Acid) 140-150°C (Neat) Acylium Acylium Ion + Phenoxide Pair Complex->Acylium Bond Cleavage Product 3',5'-Difluoro-2'-hydroxyacetophenone (Drug Scaffold) Acylium->Product Ortho-Migration (Para blocked by F)

Figure 1: Reaction logic flow from the parent phenol to the rearranged acetophenone scaffold.[8]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Skin Irritation H315Wear nitrile gloves; wash immediately upon contact.
Eye Irritation H319Use safety goggles; rinse cautiously with water if exposed.
Combustible Liquid H227Keep away from open flames and heat sources.

Storage: Store in a cool, dry place under inert atmosphere (


 or Ar). Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.

References

  • Synthesis & Properties: 2,4-Difluorophenyl acetate (CAS 36914-77-9).[2][7] ChemicalBook. Retrieved from .

  • Fries Rearrangement Application:Synthesis of 3',5'-difluoro-2'-hydroxyacetophenone via Fries rearrangement.
  • Physical Data Validation: Computed Properties for C8H6F2O2. PubChem Laboratory Chemical Safety Summary (LCSS). Retrieved from .

  • Mechanistic Insight: Martin, R. (1992). The Fries Reaction. Organic Preparations and Procedures International, 24(4), 369-435. (Standard text on rearrangement mechanisms).

Sources

Exploratory

An In-Depth Technical Guide to 2,4-Difluorophenyl Acetate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2,4-Difluorophenyl acetate, a fluorinated organic compound of interest in various chemical and pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Difluorophenyl acetate, a fluorinated organic compound of interest in various chemical and pharmaceutical research areas. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its existence is a logical extension of fundamental organic synthesis principles, driven by the increasing importance of fluorinated molecules in medicinal chemistry and materials science. This document explores its likely inaugural synthesis, properties, and the broader context of its utility as a chemical intermediate.

Introduction: The Rise of Fluorinated Aromatic Compounds

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds for pharmaceuticals, agrochemicals, and advanced materials. The 2,4-difluorophenyl moiety is a particularly valuable building block, and 2,4-Difluorophenyl acetate serves as a key intermediate in the synthesis of more complex molecules. Its importance lies in its ability to introduce this difluorinated phenyl group into a target structure.

The Genesis of 2,4-Difluorophenyl Acetate: A Logical Synthesis

The first synthesis of 2,4-Difluorophenyl acetate likely occurred through the straightforward acetylation of 2,4-difluorophenol. This is a classic and well-established esterification reaction in organic chemistry.

The Precursor: Synthesis of 2,4-Difluorophenol

The journey to 2,4-Difluorophenyl acetate begins with its precursor, 2,4-difluorophenol. A common and industrially scalable method for its synthesis involves the diazotization of 2,4-difluoroaniline, followed by hydrolysis of the resulting diazonium salt.

Experimental Workflow: Synthesis of 2,4-Difluorophenol

cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 2,4-Difluoroaniline B NaNO2, H2SO4 0-5 °C A->B Reactants C 2,4-Difluorobenzenediazonium Salt B->C Forms D 2,4-Difluorobenzenediazonium Salt E H2O, Heat D->E Reactants F 2,4-Difluorophenol E->F Yields

Caption: Synthesis of 2,4-Difluorophenol via Diazotization and Hydrolysis.

The Acetylation Reaction: The Final Step

The most probable first synthesis of 2,4-Difluorophenyl acetate would have involved the O-acetylation of 2,4-difluorophenol using acetic anhydride, often with a base catalyst like pyridine.[1][2] This reaction is efficient and widely used for the protection of hydroxyl groups.[1]

Generalized Experimental Protocol for the Synthesis of 2,4-Difluorophenyl Acetate

  • Dissolution: Dissolve 2,4-difluorophenol (1.0 equivalent) in pyridine under an inert atmosphere (e.g., Argon).

  • Addition of Acetylating Agent: Cool the solution to 0°C and add acetic anhydride (1.5–2.0 equivalents) dropwise.

  • Reaction: Allow the mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the addition of methanol.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene.

    • Dilute the residue with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 2,4-Difluorophenyl acetate.

Reaction Scheme

A 2,4-Difluorophenol D 2,4-Difluorophenyl acetate A->D + B Acetic Anhydride B->D C Pyridine C->D Catalyst

Caption: Acetylation of 2,4-Difluorophenol to form 2,4-Difluorophenyl acetate.

Physicochemical Properties of 2,4-Difluorophenyl Acetate

A summary of the key physicochemical properties of 2,4-Difluorophenyl acetate is provided in the table below.

PropertyValueReference
CAS Number 36914-77-9[3][4]
Molecular Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [3]
Appearance Not specified, likely a liquid or low-melting solid
Purity Commercially available up to 95%[3]

The Role of 2,4-Difluorophenyl Acetate in Synthesis

2,4-Difluorophenyl acetate is primarily utilized as a precursor and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The 2,4-difluorophenyl group it carries is a key pharmacophore in a variety of bioactive compounds.

Precursor to 2,4-Difluoroacetophenone

One of the significant applications of related 2,4-difluorophenyl compounds is in the synthesis of 2,4-difluoroacetophenone. This can be achieved through a Fries rearrangement of 2,4-Difluorophenyl acetate or more directly via a Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride or acetic anhydride.[5] 2,4-difluoroacetophenone is a crucial intermediate for various pharmaceuticals and pesticides.[5]

Logical Relationship: From 1,3-Difluorobenzene to Key Intermediates

A 1,3-Difluorobenzene C 2,4-Difluoroacetophenone A->C Friedel-Crafts Acylation B Acetyl Chloride or Acetic Anhydride B->C D Further Synthesis C->D Intermediate for Pharmaceuticals & Pesticides

Caption: Synthetic utility of the 2,4-difluorophenyl moiety.

Role in the Synthesis of 2,4-Difluorophenylacetic Acid Derivatives

The 2,4-difluorophenyl scaffold is also central to 2,4-difluorophenylacetic acid and its derivatives. This acid has been utilized in the synthesis of nonpolar peptide nucleic acid monomers. While not a direct precursor, the chemistry of 2,4-Difluorophenyl acetate is closely related to the broader class of compounds based on the 2,4-difluorophenyl core.

Conclusion

2,4-Difluorophenyl acetate, while not having a storied discovery in the annals of chemistry, represents a fundamental and useful molecule at the intersection of classic organic reactions and modern fluorine chemistry. Its synthesis from readily available precursors via a standard acetylation reaction makes it an accessible intermediate. The true value of 2,4-Difluorophenyl acetate lies in its role as a building block for introducing the 2,4-difluorophenyl group, a privileged scaffold in the development of new pharmaceuticals and agrochemicals. For researchers in these fields, understanding the synthesis and reactivity of this and related compounds is essential for the design and creation of novel, high-value molecules.

References

  • Amerigo Scientific. 2,4-Difluorophenyl acetate. [Link]

  • Google Patents.
  • Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Theoretical Calculation of 2,4-Difluorophenyl Acetate's Molecular Structure

Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 2,4-difluorophenyl acetate, a molecule of interest in medicinal chemistry and materials science.[1] We detail a robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2,4-difluorophenyl acetate, a molecule of interest in medicinal chemistry and materials science.[1] We detail a robust computational workflow, grounded in Density Functional Theory (DFT), designed to elucidate the structural, vibrational, and electronic properties of the molecule. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of computational methods. The methodologies described herein are self-validating and cross-referenced with established theoretical principles to ensure scientific integrity. Key analyses, including Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Molecular Electrostatic Potential (MEP) mapping, are thoroughly explained to provide a multi-faceted understanding of the molecule's chemical behavior.

Introduction: The Significance of 2,4-Difluorophenyl Acetate and the Role of Theoretical Modeling

2,4-Difluorophenyl acetate belongs to a class of fluorinated aromatic compounds that are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] Understanding the precise three-dimensional structure and electronic landscape of this molecule is therefore crucial for rational drug design and the development of novel functional materials.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-invasive lens through which to examine molecular properties at the atomic level. These in silico methods allow for the prediction of geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy, often rivaling experimental results.[2] This guide will walk through a standard yet powerful computational protocol for characterizing 2,4-difluorophenyl acetate, providing a foundational understanding that can be extended to other similar molecular systems.

Foundational Theory and Method Selection

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). DFT methods provide an excellent balance of computational cost and accuracy by approximating the many-body electronic Schrödinger equation.

The B3LYP/6-311++G(d,p) Model Chemistry: A Justification

For the studies outlined in this guide, we have selected the B3LYP functional combined with the 6-311++G(d,p) basis set. This choice is deliberate and based on established performance for organic molecules containing heteroatoms.[3][4]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of many molecules. It is widely recognized for its reliability in predicting molecular geometries and vibrational frequencies.[3]

  • 6-311++G(d,p) Basis Set: This Pople-style basis set offers a sophisticated and flexible description of the atomic orbitals.[5]

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, allowing for greater flexibility in representing electron distribution.[6]

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing anions, lone pairs, and other systems where electrons are loosely bound.

    • (d,p): Represents polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape in response to the molecular environment, which is crucial for describing chemical bonds accurately.[6][7]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the theoretical analysis of 2,4-difluorophenyl acetate.

Diagram: Computational Analysis Workflow

Computational Workflow cluster_0 Setup & Optimization cluster_1 Validation & Analysis cluster_2 Output & Interpretation Start 1. Initial Structure Generation Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Coordinates Freq 3. Vibrational Frequency Calculation Opt->Freq Optimized Geometry Validation 4. Confirmation of Minimum (No Imaginary Frequencies) Freq->Validation Vibrational Modes NBO 5. NBO Analysis Validation->NBO Verified Structure QTAIM 6. QTAIM Analysis Validation->QTAIM MEP 7. MEP Analysis Validation->MEP Results 8. Data Compilation & Interpretation NBO->Results QTAIM->Results MEP->Results

Caption: A flowchart illustrating the sequential steps for the theoretical analysis of 2,4-difluorophenyl acetate.

Protocol 3.1: Geometry Optimization and Frequency Calculation
  • Initial Structure Generation: Construct an initial 3D model of 2,4-difluorophenyl acetate using molecular modeling software (e.g., GaussView, Avogadro). Ensure standard bond lengths and angles are used as a starting point. The Valence Shell Electron Pair Repulsion (VSEPR) theory can guide the initial geometry around central atoms.[8][9]

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian). Specify the B3LYP functional and the 6-311++G(d,p) basis set. Include keywords for geometry optimization (Opt) and subsequent frequency calculation (Freq).

  • Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Validation: Upon completion, inspect the output file. The key to a self-validating protocol lies here: a true energy minimum is confirmed by the absence of any imaginary vibrational frequencies.[10] If imaginary frequencies are present, it indicates a saddle point (transition state), and the structure must be perturbed and re-optimized.

Results and In-Depth Analysis

This section details the interpretation of the calculated data, providing insights into the molecule's structure and reactivity.

Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles should be extracted and tabulated. These theoretical values can be compared with experimental data from X-ray crystallography if available, providing a measure of the accuracy of the chosen computational model.[2]

Table 1: Selected Optimized Geometric Parameters for 2,4-Difluorophenyl Acetate

ParameterAtom 1Atom 2Atom 3Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C(Aryl)O(Ester)-Value
C(Ester)O(Ester)-Value
C(Ester)=O(Carbonyl)-Value
C(Aryl)F-Value
Bond Angle (º) C(Aryl)O(Ester)C(Ester)Value
O(Ester)C(Ester)=O(Carbonyl)Value
Dihedral Angle (º) C(Aryl)C(Aryl)O(Ester)C(Ester)
(Note: "Value" represents a placeholder for the actual calculated data.)

The planarity of the phenyl ring and the orientation of the acetate group are critical features. The dihedral angle between the phenyl ring and the ester group plane indicates the degree of rotational freedom and potential for conjugation.

Vibrational Analysis

The calculated vibrational frequencies correspond to the fundamental modes of molecular motion (stretching, bending, etc.). These can be directly compared to experimental Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the DFT calculations. A detailed assignment of the calculated frequencies to specific vibrational modes provides a powerful tool for interpreting experimental spectra.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a chemist's Lewis structure.[12][13] This analysis provides valuable insights into:

  • Hybridization: Determines the s and p character of atomic orbitals involved in bonding.

  • Natural Atomic Charges: Offers a more physically meaningful charge distribution than other methods like Mulliken population analysis.[12]

  • Donor-Acceptor Interactions: The NBO method quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.[13] The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory and indicates the strength of hyperconjugative and resonance effects, which are crucial for molecular stability and reactivity.[14][15][16]

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM defines atoms and chemical bonds based on the topology of the electron density (ρ(r)).[17][18] This analysis provides a rigorous, quantum mechanical description of chemical bonding. Key parameters at the bond critical point (BCP) between two atoms reveal the nature of their interaction:[19][20]

  • Electron Density (ρ(r)): Higher values indicate a greater accumulation of charge, typical of covalent bonds.

  • Laplacian of Electron Density (∇²ρ(r)): A negative value signifies a concentration of electron density, characteristic of a shared (covalent) interaction. A positive value indicates charge depletion, typical of closed-shell interactions (e.g., ionic bonds, van der Waals forces).[20]

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[21][22] It is an invaluable tool for predicting chemical reactivity.[23] The map is color-coded to indicate different potential regions:[24]

  • Red (Most Negative Potential): Regions rich in electrons, such as those around electronegative atoms (e.g., the carbonyl oxygen). These are sites susceptible to electrophilic attack.[22][24]

  • Blue (Most Positive Potential): Electron-deficient regions, typically around hydrogen atoms bonded to electronegative atoms. These are sites for potential nucleophilic attack.

  • Green (Near-Zero Potential): Neutral regions.

For 2,4-difluorophenyl acetate, the MEP map would highlight the electronegative carbonyl oxygen as a primary site for interaction with electrophiles or hydrogen bond donors.

Diagram: Key Molecular Properties

MolecularProperties center 2,4-Difluorophenyl Acetate geom Optimized Geometry (Bond Lengths, Angles) center->geom vib Vibrational Frequencies (IR/Raman Spectra) center->vib nbo NBO Analysis (Charges, Hybridization) center->nbo mep MEP Surface (Reactivity Sites) center->mep qtaim QTAIM (Bonding Nature) center->qtaim

Caption: A concept map showing the central molecule and the key theoretical properties derived from the calculations.

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the theoretical calculation of 2,4-difluorophenyl acetate's structure and properties. By employing DFT with the B3LYP functional and a robust 6-311++G(d,p) basis set, researchers can obtain reliable predictions of molecular geometry, vibrational spectra, and electronic characteristics. The integration of advanced analyses such as NBO, QTAIM, and MEP provides a deeper, more chemically intuitive understanding of the molecule's bonding, charge distribution, and reactivity. The workflow described herein is not only a practical guide for studying 2,4-difluorophenyl acetate but also serves as a transferable methodology for the computational investigation of other small organic molecules critical to drug discovery and materials science.

References

  • Title: Atoms in molecules Source: Wikipedia URL: [Link]

  • Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: Journal of Chemical Theory and Computation URL: [Link]

  • Title: How to interpret a map of electrostatic potential (MEP)? Source: ResearchGate URL: [Link]

  • Title: Natural Bond Orbital Analysis Source: Protheragen URL: [Link]

  • Title: QTAIM: quantum theory of atoms in molecules Source: American Crystallographic Association URL: [Link]

  • Title: Molecular Electrostatic Potential (MEP) Source: University of Regensburg URL: [Link]

  • Title: Natural Bond Orbital (NBO) Analysis: Formaldehyde example Source: Q-Chem URL: [Link]

  • Title: The Quantum Theory of Atoms in Molecules and the Interactive Conception of Chemical Bonding Source: Cambridge University Press & Assessment URL: [Link]

  • Title: Natural Bonding Energy Source: Juniper Publishers URL: [Link]

  • Title: Quantum Theory of Atoms in Molecules Source: SlideShare URL: [Link]

  • Title: High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties Source: Digital Discovery (RSC Publishing) URL: [Link]

  • Title: Basis set and methods for organic molecules Source: ResearchGate URL: [Link]

  • Title: Natural Bond Orbital (NBO) Analysis Source: University of Regensburg URL: [Link]

  • Title: Electrostatic Potential maps Source: Chemistry LibreTexts URL: [Link]

  • Title: Molecular Electrostatic Potential (MEP) Calculation Service Source: CD ComputaBio URL: [Link]

  • Title: Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Source: ResearchGate URL: [Link]

  • Title: Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules Source: Wolfram Demonstrations Project URL: [Link]

  • Title: Regular Article Source: Physical Chemistry Research URL: [Link]

  • Title: Basis set (chemistry) Source: Wikipedia URL: [Link]

  • Title: Why unpolarised basis sets and the polarised 6-311G family should be avoided Source: arXiv.org URL: [Link]

  • Title: Experimental[17] and calculated bond lengths, bond angles and dihedral angles for the title molecule. Source: ResearchGate URL: [Link]

  • Title: Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues Source: MDPI URL: [Link]

  • Title: β-Fluorinated Paraconic Acid Derivatives Source: ArTS - UniTS URL: [Link]

  • Title: FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT Source: ResearchGate URL: [Link]

  • Title: Molecular Geometry Source: Introductory Chemistry URL: [Link]

  • Title: Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents Source: PMC URL: [Link]

  • Title: FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT Source: Universitas Airlangga URL: [Link]

  • Title: N-(2,4-Difluorophenyl)-2-fluorobenzamide Source: MDPI URL: [Link]

  • Title: 2,4-Difluorophenylboronic acid Source: PMC URL: [Link]

  • Title: A theoretical study of the linear, nonlinear optical properties and conformational analysis of 3-phenylthiophene and its fluoro Source: AVESIS URL: [Link]

  • Title: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Source: Academia.edu URL: [Link]

  • Title: The Synthesis, Crystal Structure, DFT Calculations and Optical Properties of Orcinolic Derivatives as OH− Indicators Source: MDPI URL: [Link]

  • Title: VIBRATIONAL SPECTROSCOPIC STUDY OF ACETATE GROUP Source: Acta Chimica Slovenica URL: [Link]

  • Title: Experimental data for C2H4F2 (1,2-difluoroethane) Source: NIST URL: [Link]

  • Title: TESTING AND EXTENDING VSEPR WITH COMPUTATIONAL CHEMISTRY Source: University of North Georgia URL: [Link]

Sources

Protocols & Analytical Methods

Method

reaction of 2,4-Difluorophenyl acetate with organometallic reagents

Technical Application Note: Chemoselective Transformations of 2,4-Difluorophenyl Acetate Part 1: Executive Summary & Reactivity Profile 2,4-Difluorophenyl acetate (CAS: 106086-66-8) is not merely a substrate; it is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Transformations of 2,4-Difluorophenyl Acetate

Part 1: Executive Summary & Reactivity Profile

2,4-Difluorophenyl acetate (CAS: 106086-66-8) is not merely a substrate; it is a highly tunable activated ester . Unlike standard alkyl acetates, the presence of two fluorine atoms on the aromatic ring significantly lowers the


 of the phenolic leaving group, enhancing the electrophilicity of the carbonyl center.

This Application Note details the reaction of this substrate with organometallic reagents (Grignard, Organolithium, Organozinc). The core challenge in these transformations is chemoselectivity : controlling the reaction to stop at the methyl ketone stage (acylation) versus proceeding to the tertiary alcohol (exhaustive addition), while avoiding competing pathways like Directed Ortho Metalation (DoM).

Mechanistic Insight: The "Activated" Advantage

The reactivity is dictated by the leaving group ability of the 2,4-difluorophenoxide anion.

Leaving GroupConjugate Acid

(approx.)
Relative Reactivity toward Nucleophiles
EthoxideEthanol16.0Low (Standard Ester)
PhenoxidePhenol10.0Moderate
2,4-Difluorophenoxide 2,4-Difluorophenol ~8.5 High (Activated Ester)
4-Nitrophenoxide4-Nitrophenol7.1Very High

Key Implication: The lower


 facilitates rapid nucleophilic attack at the carbonyl carbon. This allows for the use of milder organometallic reagents (e.g., organozincs) to achieve mono-addition (ketone synthesis), a transformation difficult to achieve with unactivated alkyl esters.

Part 2: Decision Tree & Pathway Visualization

The choice of organometallic reagent dictates the product outcome. Hard nucleophiles (RMgX, RLi) favor double addition, while softer nucleophiles (RZnX,


) or Lewis Acid catalysis favor retention of the carbonyl or rearrangement.

ReactionPathways Substrate 2,4-Difluorophenyl Acetate Grignard R-MgX / R-Li (Hard Nucleophiles) Substrate->Grignard Organozinc R-ZnX / R2CuLi (Soft Nucleophiles) Substrate->Organozinc LewisAcid AlCl3 / BF3 (Lewis Acid) Substrate->LewisAcid Industrial Route Tetrahedral Tetrahedral Intermediate (Unstable) Grignard->Tetrahedral Ketone Methyl Ketone (Acylation Product) Organozinc->Ketone Stops at Ketone (High Selectivity) FriesProd 2',4'-Difluoro- 2'-hydroxyacetophenone LewisAcid->FriesProd Fries Rearrangement Tetrahedral->Ketone - ArOM Alcohol Tertiary Alcohol (Double Addition) Ketone->Alcohol + 2nd Eq. R-MgX

Figure 1: Chemoselectivity map for 2,4-difluorophenyl acetate. Note that while Lewis Acids are not "organometallics" in the strict sense, they represent the primary competing industrial pathway (Fries Rearrangement).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl Ketones (Mono-Addition)

Targeting the acylation of the organometallic reagent. This utilizes the "activated" nature of the ester to react with milder nucleophiles that do not attack the resulting ketone.

Reagents:

  • Substrate: 2,4-Difluorophenyl acetate (1.0 equiv)

  • Reagent: Organozinc halide (R-ZnI) or Gilman Reagent (

    
    ) (1.1 equiv)
    
  • Catalyst (Optional):

    
     (5 mol%) if using Organozinc.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 2,4-difluorophenyl acetate (10 mmol) and THF (50 mL).

  • Temperature Control: Cool the solution to 0°C . Unlike alkyl esters which require -78°C, the activated nature allows reaction at higher temps, but 0°C prevents side reactions.

  • Addition: Add the Organozinc reagent (prepared via Rieke Mg or Zn insertion) dropwise over 20 minutes.

    • Note: If using Grignard reagents, you must cool to -78°C and use a large excess of the ester (inverse addition) to favor the ketone, though this is less efficient.

  • Monitoring: Monitor by TLC/LC-MS. The formation of the phenoxide byproduct (2,4-difluorophenol) can be tracked.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash the organic layer with 1M NaOH. Critical Step: The NaOH wash removes the 2,4-difluorophenol byproduct (soluble in base), purifying the neutral ketone product.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The organozinc reagent is nucleophilic enough to attack the activated ester but too weakly nucleophilic to attack the resulting methyl ketone at 0°C.

Protocol B: Synthesis of Tertiary Alcohols (Double Addition)

Standard Grignard addition. The 2,4-difluorophenyl group acts purely as a leaving group.

Reagents:

  • Substrate: 2,4-Difluorophenyl acetate (1.0 equiv)

  • Reagent: Alkyl/Aryl Magnesium Bromide (2.5 equiv)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.[1]
    

Step-by-Step Methodology:

  • Preparation: Charge a dried flask with the Grignard reagent (25 mmol) in

    
     (30 mL).
    
  • Addition: Dissolve 2,4-difluorophenyl acetate (10 mmol) in

    
     (10 mL). Add this solution slowly to the Grignard reagent at 0°C.
    
    • Causality: Adding ester TO the Grignard ensures the nucleophile is always in excess, driving the reaction rapidly past the ketone intermediate to the alcohol.

  • Reflux: Allow to warm to room temperature and reflux for 1 hour to ensure completion.

  • Quench: Pour into ice-cold dilute

    
     or saturated 
    
    
    
    .
  • Purification: The crude mixture will contain the product (Tertiary Alcohol) and 2,4-difluorophenol.

    • Separation Strategy: Wash the ether layer with 10% KOH. The phenol forms the water-soluble potassium phenoxide, partitioning into the aqueous layer. The tertiary alcohol remains in the organic layer.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield of Ketone Over-addition (formation of alcohol)Switch to Organozinc/Copper reagents. If using Grignard, lower temp to -78°C and use Inverse Addition (Reagent into Ester).
Complex Mixture Fries RearrangementEnsure reaction is under basic/nucleophilic conditions, not acidic. Avoid Lewis Acid contaminants.
Recovery of Phenol Incomplete separationThe 2,4-difluoro substitution increases acidity (

~8.5). Ensure basic wash is pH > 10 to fully deprotonate and remove it.
Ortho-Fries Product Anionic migrationIf using LDA or strong non-nucleophilic bases, the acetyl group may migrate to the ring (Anionic Fries). Avoid non-nucleophilic bases if addition is desired.

References

  • Leaving Group Effects in Acyl Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the correlation between leaving group pKa and ester reactivity).
  • Organozinc Reactivity with Activated Esters

    • Knochel, P., et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics.

  • pKa Values of Substituted Phenols

    • PubChem Compound Summary for CID 123051, 2,4-Difluorophenol. National Center for Biotechnology Information (2025). [Link]

  • Fries Rearrangement Context (Comparative)

Sources

Application

Application Note: Regioselective Synthesis of Fluorinated Ketones via Fries Rearrangement

Executive Summary This application note details the protocol for synthesizing 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one (also referred to as 3',5'-difluoro-2'-hydroxyacetophenone) using 2,4-difluorophenyl acetate as th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one (also referred to as 3',5'-difluoro-2'-hydroxyacetophenone) using 2,4-difluorophenyl acetate as the starting substrate.

The synthesis utilizes the Fries Rearrangement , a Lewis acid-catalyzed migration of an acyl group from a phenolic oxygen to the aryl ring.[1][2][3][4][5][6][7] Due to the specific substitution pattern of the 2,4-difluoro substrate, the reaction exhibits high regioselectivity, exclusively yielding the ortho-rearranged product. This scaffold is a critical intermediate in the synthesis of triazole antifungals and liquid crystal polymers.

Scientific Background & Mechanism[1][2][3][5][7][10][11]

The Substrate Challenge

The starting material, 2,4-difluorophenyl acetate, presents a unique electronic and steric environment.

  • Electronic Effects: The fluorine atoms at positions 2 and 4 are electron-withdrawing by induction but electron-donating by resonance. However, their strong inductive effect generally deactivates the ring toward electrophilic aromatic substitution (EAS) compared to a non-fluorinated phenol.

  • Regiochemistry: The Fries rearrangement typically yields a mixture of ortho and para isomers (relative to the hydroxyl group).[1][2][6]

    • Para Position (C4 relative to Oxygen): Blocked by a Fluorine atom.

    • Ortho Position (C2 relative to Oxygen): Blocked by a Fluorine atom.

    • Ortho Position (C6 relative to Oxygen): Open.

Therefore, the reaction is forced to proceed at the C6 position, yielding 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one .

Mechanistic Pathway

The reaction proceeds via the coordination of a Lewis Acid (Aluminum Chloride,


) to the carbonyl oxygen, generating an acylium ion complex.[2][3] This electrophile attacks the ring at the available ortho position.

FriesMechanism Substrate 2,4-Difluorophenyl Acetate Complex AlCl3 Coordination (O-Al Bond) Substrate->Complex + AlCl3 IonPair Acylium Ion Generation [R-C=O]+ [AlCl3-O-Ar]- Complex->IonPair Bond Scission Wheland Wheland Intermediate (Sigma Complex) IonPair->Wheland Electrophilic Attack (Ortho C6) ProductComplex Aluminum Chelate (Stable) Wheland->ProductComplex - HCl (Re-aromatization) FinalProduct 1-(3,5-difluoro-2-hydroxyphenyl) ethan-1-one ProductComplex->FinalProduct Hydrolysis (HCl/Ice)

Figure 1: Mechanistic pathway of the Fries Rearrangement for 2,4-difluorophenyl acetate. Note the mandatory ortho-migration due to the blocked para-position.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
2,4-Difluorophenyl acetate >98% PuritySubstrate
Aluminum Chloride (

)
Anhydrous, GranularLewis Acid Catalyst
Nitrobenzene or Dichloromethane AnhydrousSolvent (Optional*)
Hydrochloric Acid (HCl) 2M Aqueous SolutionQuenching Agent
Equipment 3-Neck Round Bottom Flask, Reflux Condenser,

Drying Tube, Oil Bath
Setup

*Note: Neat reactions (solvent-free) are often preferred for Fries rearrangements to maximize temperature capability, but Nitrobenzene allows for better thermal control.

Step-by-Step Procedure (Lewis Acid Catalysis)

Step 1: Catalyst Preparation

  • Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride).

  • Purge the system with Nitrogen (

    
    ) to ensure anhydrous conditions. Moisture deactivates 
    
    
    
    .
  • Add 1.2 equivalents of anhydrous

    
     to the flask.
    
    • Expert Insight: Use a slight excess of Lewis acid. The product acts as a bidentate ligand, sequestering the aluminum and preventing catalytic turnover. Stoichiometric amounts are required.

Step 2: Substrate Addition

  • Option A (Solvent-Free - Recommended for High Yield): Mix the 2,4-difluorophenyl acetate with the

    
     at room temperature. The mixture may warm slightly.
    
  • Option B (Solvent): Dissolve the acetate in minimal dry Nitrobenzene and add dropwise to the

    
     suspension.
    

Step 3: Reaction (The Rearrangement)

  • Heat the reaction mixture to 120°C - 130°C in an oil bath.

  • Maintain temperature for 2 to 3 hours .

  • Observation: The evolution of HCl gas indicates the reaction is proceeding. Ensure proper ventilation (fume hood). The mixture will darken and become viscous.

Step 4: Quenching & Hydrolysis

  • Cool the mixture to room temperature.

  • Pour the reaction mass slowly onto a mixture of crushed ice and 2M HCl (approx. 50 mL).

    • Safety Critical: This step is highly exothermic.

      
       hydrolysis releases heat and HCl fumes.
      
  • Stir vigorously for 30 minutes to break the aluminum-phenolate complex. A solid precipitate or an oily layer should form.

Step 5: Isolation & Purification

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the organic layer with water, then brine.

  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: The crude product is often colored. Purify via recrystallization from Ethanol/Water or column chromatography (Silica gel, Hexane:EtOAc 9:1).

Workflow Start Start: Anhydrous Setup Mix Mix Acetate + AlCl3 (1:1.2 Ratio) Start->Mix Heat Heat to 120°C (2-3 Hours) Mix->Heat N2 Atmosphere Quench Quench in Ice/HCl (Exothermic!) Heat->Quench Cool to RT Extract Extract (DCM) & Wash Quench->Extract Hydrolysis Purify Recrystallization (EtOH/H2O) Extract->Purify

Figure 2: Operational workflow for the synthesis of 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one.

Analytical Validation

Successful synthesis must be validated using the following criteria. The expected product is 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one .

Analytical MethodExpected Signal / ResultInterpretation

H NMR (

)

ppm (s, 1H)
Chelated Phenolic OH . The intramolecular H-bond to the ketone shifts this proton significantly downfield.

H NMR (

)

ppm (s, 3H)
Acetyl Methyl Group (

).

H NMR (

)

ppm (m, 2H)
Aromatic Protons . Pattern depends on F-H coupling constants (

).
IR Spectroscopy

Carbonyl (C=O) stretching. Lower than typical ketones due to conjugation and intramolecular H-bonding.
IR Spectroscopy Broad band

Phenolic O-H stretch.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Moisture in

      
       or insufficient temperature.
      
    • Solution: Use fresh, anhydrous

      
      . Increase temperature to 140°C.
      
  • Issue: Polymerization/Tarry Product.

    • Cause: Overheating or reaction time too long.

    • Solution: Monitor reaction via TLC. Stop immediately upon consumption of starting material.

  • Issue: Difficulty in Hydrolysis.

    • Cause: Stable Aluminum-Product complex.

    • Solution: Increase HCl concentration during quench or heat the aqueous quench mixture slightly (with caution).

References

  • Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft.

  • Martin, R. (1992). The Fries Reaction. Organic Preparations and Procedures International. (Comprehensive review of conditions and catalysts).

  • Moghaddam, F. M., et al. (2004). Microwave-assisted Fries rearrangement of aryl acetates on surface of solid acids. (Modern "Green" variations).

  • Sigma-Aldrich. (2023). Fries Rearrangement Application Note. (General industrial protocols for hydroxyacetophenones).

  • PrepChem. (2023). Synthesis of 2-hydroxyacetophenone. (Base protocol for AlCl3 mediated rearrangement).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,4-Difluorophenyl Acetate

Executive Summary Welcome to the Technical Support Center. This guide addresses the purification of 2,4-Difluorophenyl acetate (CAS: 36914-77-9).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 2,4-Difluorophenyl acetate (CAS: 36914-77-9).

Researchers often underestimate the acidity of the starting material, 2,4-difluorophenol , which complicates standard basic washes. Unlike simple phenol (pKa ~10), the fluorine atoms at the 2 and 4 positions inductively stabilize the phenoxide anion, lowering the pKa to approximately 7.3 . This proximity to the pKa of acetic acid (4.76) means standard bicarbonate washes may not fully resolve the phenol impurity, yet strong caustic washes risk hydrolyzing your ester product.

This guide provides a self-validating workflow to navigate these competing chemical behaviors.

Compound Profile

PropertyDataNotes
Compound Name 2,4-Difluorophenyl acetate
CAS Number 36914-77-9
Molecular Weight 172.13 g/mol
Physical State Liquid / Low-melting SolidLikely liquid at RT; freezes < 25°C.
Boiling Point Est. 80-85°C @ 1-2 mmHgExtrapolated from analogous fluorinated esters.[1]
Key Impurity 2,4-DifluorophenolpKa ~7.34 (Critical for workup).

Module 1: Pre-Purification Assessment (The Triage)

Q: My crude NMR shows a clean spectrum, but the material is turning pink/brown. What is happening?

A: This is a classic sign of trace phenolic oxidation. Even 99% pure esters can discolor if trace 2,4-difluorophenol remains. Phenols are prone to oxidation into quinones, which are highly colored.

  • Diagnostic: Run a TLC (10% EtOAc in Hexanes). The phenol will likely streak or appear as a spot with a lower Rf than the ester. Stain with KMnO4 or FeCl3 (phenols turn purple/red with FeCl3).

  • Action: If the color is the only issue, a simple filtration through a short pad of activated neutral alumina or silica can remove the polar oxidative impurities.

Q: I see a broad singlet at 5.0–6.0 ppm in my proton NMR. Is this water?

A: It could be, but in this synthesis, it is often the phenolic proton.

  • Test: Add D2O to the NMR tube. If the peak disappears, it is exchangeable (OH).

  • Causality: If this peak is present, your acetylation was incomplete or your workup failed to remove the excess starting material. Proceed to Module 2.

Module 2: The Chemical Wash (Aqueous Workup)

Q: Standard NaHCO3 washes aren't removing the starting phenol. Should I use NaOH?

A: Proceed with extreme caution. While NaOH (pH 14) effectively deprotonates 2,4-difluorophenol (pKa 7.3), it will also rapidly hydrolyze your ester product (2,4-difluorophenyl acetate).

The Optimized Protocol (The "Cold Carbonate" Method): We utilize the pKa difference between acetic acid (4.8) and the fluorinated phenol (7.3).

  • Quench: Pour reaction mixture onto crushed ice.

  • Solvent: Dilute with Diethyl Ether (Et2O) or MTBE . Avoid DCM if possible, as emulsions are more common with fluorinated species in chlorinated solvents.

  • Acid Removal: Wash 2x with saturated NaHCO3 (pH ~8.5). This removes acetic acid and mineral acids.

  • Phenol Removal (The Critical Step):

    • Prepare a 0.5 M Na2CO3 solution (pH ~11).

    • Cool this solution to 0°C .

    • Perform a rapid wash (contact time < 60 seconds) with the cold carbonate solution.

    • Why? The lower temperature kinetically slows the ester hydrolysis, while the pH 11 is sufficient to deprotonate the 2,4-difluorophenol (99.9% ionization) into the aqueous layer.

  • Neutralize: Immediately wash with cold brine to remove residual base.

Workflow Visualization: Chemical Separation Logic

WorkupLogic Crude Crude Mixture (Ester + Acetic Acid + Phenol) Wash1 Wash 1: Sat. NaHCO3 (pH 8.5) Crude->Wash1 Org1 Organic Layer (Ester + Phenol) Wash1->Org1 Retains Phenol (pKa 7.3) Aq1 Aqueous Waste (Acetate salts) Wash1->Aq1 Removes Acetic Acid (pKa 4.8) Wash2 Wash 2: Cold 0.5M Na2CO3 (pH 11) *FAST CONTACT* Org1->Wash2 Org2 Organic Layer (Purified Ester) Wash2->Org2 Product Preserved Aq2 Aqueous Waste (2,4-Difluorophenoxide) Wash2->Aq2 Removes Phenol

Caption: Separation logic based on pKa differentials. Note the specific requirement for Cold Carbonate to prevent ester hydrolysis.

Module 3: Distillation (The Heavy Lifting)

Q: My product is a liquid. Can I just rotovap it?

A: No. High-boiling impurities (oligomers) and trace phenol will remain. For 2,4-difluorophenyl acetate, vacuum distillation is the gold standard for purity >98%.

Troubleshooting the Distillation:

  • Issue: The temperature is fluctuating, and the head temperature is lower than expected.

    • Cause: Fluorinated aromatics often have high vapor pressures but low latent heats of vaporization. You may be distilling too fast, overwhelming the condenser, or your vacuum is unstable.

    • Solution: Insulate the Vigreux column. Ensure your vacuum pump is capable of < 2 mmHg.

  • Issue: The product is solidifying in the condenser.

    • Cause: As noted, this compound is a low-melting solid/liquid.

    • Solution: Use an air condenser or warm water (30°C) in the condenser jacket instead of coolant.

Recommended Parameters:

  • Vacuum: < 1.0 mmHg (High Vacuum recommended).

  • Bath Temp: Start at 40°C and ramp slowly.

  • Collection: Discard the first 5-10% (forerun) which contains residual solvents and moisture.

Module 4: Chromatography (The Polishing)

Q: I need >99.5% purity for an HPLC standard. Distillation isn't enough.

A: Flash chromatography is the final polishing step.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase Strategy: Fluorinated esters are often less polar than their non-fluorinated counterparts due to the high electronegativity of fluorine reducing the basicity of the carbonyl oxygen.

  • TLC Solvent: 10% Ethyl Acetate in Hexanes.

    • Target Rf: 0.3 – 0.4.

  • Gradient:

    • Start with 100% Hexanes (flushes non-polar impurities).

    • Gradient to 5% EtOAc/Hexanes .

    • Elute product typically between 5-10% EtOAc .

Q: I see a "ghost" spot trailing my product. A: This is likely the phenol regenerating on the column if the silica is slightly acidic.

  • Fix: Pre-wash your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites, then flush with pure Hexanes before loading your sample.

Workflow Visualization: Purification Decision Matrix

PurificationFlow Start Crude 2,4-Difluorophenyl Acetate Decision Target Purity? Start->Decision RouteA Route A: Standard (<95%) (Reagent Grade) Decision->RouteA Low RouteB Route B: High (>98%) (Synthesis Intermediate) Decision->RouteB Med RouteC Route C: Ultra (>99.5%) (Analytical Standard) Decision->RouteC High StepA 1. Cold NaHCO3 Wash 2. Rotovap 3. Silica Plug RouteA->StepA StepB 1. Cold Na2CO3 Wash 2. Vacuum Distillation RouteB->StepB StepC 1. Vacuum Distillation 2. Flash Chromatography (0-10% EtOAc/Hex) RouteC->StepC

Caption: Select the purification route based on downstream application requirements.

References

  • Acidity of Fluorophenols: Gross, K. C.; Seybold, P. G.; Hadad, C. M. Comparison of the Experimental and Calculated pKa Values of Fluorophenols. International Journal of Quantum Chemistry2002 , 90, 445–458. (Establishes pKa of 2,4-difluorophenol at ~7.34).

  • General Ester Purification: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989; pp 695-697.
  • Safety Data: PubChem. 2,4-Difluorophenol - Safety and Hazards. National Library of Medicine.

  • Chromatographic Behavior: Cahn, R. S.; Ingold, C. K.; Prelog, V. Specification of Molecular Chirality. Angew.[2] Chem. Int. Ed. Engl.1966 , 5, 385. (Foundational principles regarding substituent effects on polarity).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,4-Difluorophenyl Acetate

[1] Executive Technical Summary 2,4-Difluorophenyl acetate (2,4-DFPA) is an "activated ester."[1][2] Unlike standard alkyl acetates, the presence of two electron-withdrawing fluorine atoms on the phenyl ring significantl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

2,4-Difluorophenyl acetate (2,4-DFPA) is an "activated ester."[1][2] Unlike standard alkyl acetates, the presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly lowers the pKa of the leaving group (2,4-difluorophenol, pKa ~8.[1]7) compared to phenol (pKa ~10.0).[2][3]

The Critical Insight: This acidity difference makes the carbonyl carbon highly electrophilic. While this property is exploited for rapid enzymatic assays (esterase substrates) or efficient acetylation reactions, it renders the molecule inherently unstable in aqueous buffers above pH 7.0 and susceptible to nucleophilic attack by protic solvents (methanol, ethanol).[1]

This guide addresses the stability of 2,4-DFPA across three critical vectors: Hydrolytic Stability , Solvolytic Stability , and Storage Integrity .[1][2]

Module A: Hydrolytic Stability (Aqueous Media)[2]

The Mechanism of Instability

In aqueous media, hydroxide ions (


) attack the carbonyl carbon.[1][2] The rate of this reaction is directly proportional to the pH and the leaving group ability.[1] Because 2,4-difluorophenol is a better leaving group than phenol, 2,4-DFPA hydrolyzes roughly 10–20x faster  than phenyl acetate under identical conditions.[1][2]
Visualization: Base-Catalyzed Hydrolysis Pathway

HydrolysisMechanism Ester 2,4-Difluorophenyl Acetate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (Rate Limiting) OH Hydroxide Ion (OH-) OH->Intermediate Products 2,4-Difluorophenol + Acetate Intermediate->Products Collapse & Release of LG

Figure 1: Mechanism of base-catalyzed hydrolysis.[1][2] The electron-withdrawing fluorine atoms destabilize the ester bond, accelerating the transition to the tetrahedral intermediate.[1]

Estimated Half-Life Data (25°C)
Reaction MediumpHEstimated Half-Life (

)
Stability Status
Acidic Buffer 4.0> 48 HoursStable
Neutral Buffer 7.0~ 2–4 HoursModerate Risk
Physiological 7.4< 60 MinutesUnstable
Alkaline 9.0< 5 MinutesRapid Degradation

Note: Data estimated based on Hammett equation correlations for substituted phenyl acetates [1][2].

Troubleshooting Guide: High Background in Enzymatic Assays

Issue: Users observe a linear increase in absorbance (OD) in "No-Enzyme" control wells. Diagnosis: Spontaneous hydrolysis of the substrate is generating free 2,4-difluorophenol (which absorbs UV/Vis).[1][2]

Step-by-Step Resolution:

  • Check Buffer pH: Ensure the assay buffer is pH

    
     7.2. If pH > 7.5 is required for the enzyme, you must run a continuous background subtraction.[1][2]
    
  • Temperature Control: Reduce assay temperature from 37°C to 25°C if the enzyme activity permits. Hydrolysis rates double roughly every 10°C.

  • Stock Preparation: Do not dilute 2,4-DFPA into aqueous buffer until the exact moment of use.[1][2] Keep the stock in dry acetonitrile (MeCN) or DMSO.

Module B: Solvolysis & Organic Media Compatibility

The "Alcohol Trap"

Researchers often attempt to dissolve 2,4-DFPA in methanol or ethanol to make stock solutions.[1][2] This is a critical error. Primary alcohols act as nucleophiles, causing transesterification .[2]



You will lose your active ester and generate ethyl acetate and free phenol, ruining the stoichiometry of subsequent reactions.[1]

Visualization: Solvent Selection Decision Tree

SolventTree Start Select Solvent for 2,4-DFPA Stock Q1 Is the solvent Protic? (OH group) Start->Q1 Stop1 STOP: Transesterification Risk (MeOH, EtOH) Q1->Stop1 Yes Q2 Is the solvent Hygroscopic? Q1->Q2 No DMSO DMSO / DMF Q2->DMSO Yes Safe Recommended: Acetonitrile (MeCN) Dichloromethane (DCM) Q2->Safe No Warning Use only if < 0.1% Water DMSO->Warning Requires Molecular Sieves

Figure 2: Decision logic for solvent selection. Aprotic, non-hygroscopic solvents are required to maintain reagent integrity.[1]

Troubleshooting Guide: Low Yield in Amine Coupling

Issue: Reaction of 2,4-DFPA with an amine yields < 50% amide product. Diagnosis: Competitive hydrolysis or alcoholysis.[1][2]

Protocol for Optimization:

  • Solvent Switch: Replace Methanol/Ethanol with Dichloromethane (DCM) or THF .[1][2]

  • Water Scavenging: If using DMF/DMSO, add activated 3Å or 4Å molecular sieves to the solvent 24 hours prior to use.[1][2]

  • Order of Addition:

    • Dissolve Amine in solvent.[1][2]

    • Add Base (e.g., Triethylamine) only if the amine is a salt.[2]

    • Add 2,4-DFPA last as a solid or concentrated MeCN solution.[1]

Module C: Storage & Quality Control (QC)

Storage Protocol
  • Temperature: -20°C.

  • Atmosphere: Under Argon or Nitrogen (highly recommended).[2]

  • Container: Amber glass with PTFE-lined cap.[1] Avoid polystyrene (leaching).[2]

Self-Validating QC Protocol: The "Phenol Release" Test

Before using a stored stock of 2,4-DFPA for critical experiments, validate its purity.[1][2]

  • Prepare Buffer: 100 mM Tris-HCl, pH 8.0.

  • Baseline: Measure Absorbance at 270 nm (A270) of the buffer blank.

  • Spike: Add 2,4-DFPA stock to a final concentration of 100 µM.

  • Monitor: Measure A270 immediately (

    
    ).
    
    • Interpretation: 2,4-Difluorophenol has a distinct absorbance shift compared to the ester.[1][2]

    • If

      
       absorbance is high (comparable to a phenol standard), the stock has degraded.[1]
      
    • If

      
       is low and increases over time (kinetic curve), the stock is intact.[1]
      

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO as a stock solvent?

  • Yes, BUT: DMSO is hygroscopic (absorbs water from air).[1][2] Wet DMSO will hydrolyze the ester over time. Use anhydrous DMSO (stored over sieves) and freeze aliquots. Do not freeze/thaw repeatedly [3].

Q2: Why is 2,4-DFPA preferred over Phenyl Acetate?

  • Reactivity: The fluorine atoms withdraw electron density, making the carbonyl carbon more susceptible to nucleophilic attack.[1][2] This allows for faster enzymatic turnover (higher sensitivity) or faster chemical acetylation under mild conditions [1].

Q3: Is the hydrolysis reversible?

  • No. Under physiological or alkaline conditions, the formation of the acetate ion and the phenolate anion is effectively irreversible due to resonance stabilization of the products.[1]

References

  • Kirsch, J. F., & Jencks, W. P. (1964).[1][2] Base-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society. Link(Foundational text on substituted phenyl acetate kinetics).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link(Source for Sigma values of F-substituents to predict reactivity).

  • Kozikowski, B. A., et al. (2003).[1][2][4] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Link(Data on compound degradation in wet DMSO).

  • PubChem. (2023).[1][2][5] 2,4-Difluorophenol Compound Summary. National Library of Medicine. Link(pKa data verification).

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Detecting Impurities in 2,4-Difluorophenyl Acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 2,4-Difluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2,4-Difluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and quantifying impurities. Ensuring the purity of pharmaceutical intermediates like 2,4-Difluorophenyl acetate is critical for the safety and efficacy of the final drug product.[1][2] This document offers troubleshooting guides and FAQs to address common challenges encountered during analytical method development and routine testing.

The Critical Role of Impurity Profiling

Impurity profiling is the process of detecting, identifying, and quantifying unwanted chemical substances that may be present in a drug substance or product.[2][3] These impurities can originate from various sources, including raw materials, synthetic by-products, and degradation products formed during manufacturing or storage.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities, as their presence can impact the safety and efficacy of pharmaceuticals.[1]

Potential Impurities in 2,4-Difluorophenyl Acetate:

  • Starting Materials & Intermediates:

    • 2,4-Difluorophenol (hydrolysis product and potential starting material)

    • Unreacted acetylation agents (e.g., acetic anhydride, acetyl chloride)

  • Synthesis By-products:

    • Positional isomers (e.g., from impure starting materials)

    • Products of side reactions

  • Degradation Products:

    • Hydrolysis: The ester linkage in 2,4-Difluorophenyl acetate is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 2,4-Difluorophenol and acetic acid.

  • Residual Solvents:

    • Organic solvents used during synthesis and purification.

High-Performance Liquid Chromatography (HPLC) is the primary workhorse for analyzing non-volatile impurities, while Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is ideal for volatile compounds like residual solvents.[2][3]

Troubleshooting Guide: Common Analytical Challenges

This section addresses specific issues you may encounter during the analysis of 2,4-Difluorophenyl acetate in a practical question-and-answer format.

High-Performance Liquid Chromatography (HPLC)
Q1: I'm seeing unexpected peaks in my HPLC chromatogram. What are they and where did they come from?

A1: Unexpected or "ghost" peaks are a common issue. The key is to systematically identify the source.

  • Causality: These peaks can originate from several sources: impurities in the mobile phase, contamination from the sample preparation process, late elution from a previous injection, or bleed from the column's stationary phase.[6]

  • Troubleshooting Steps:

    • Blank Injection: Run a blank injection (injecting only your mobile phase or sample solvent). If the peaks appear, the contamination is coming from your solvent, mobile phase, or the HPLC system itself.

    • System Cleanliness: Ensure all glassware is scrupulously clean. Impurities can leach from vials, pipettes, or filters.

    • Mobile Phase Quality: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Contaminants in the mobile phase, especially in gradient elution, can appear as peaks.[6][7]

    • Check Previous Runs: If a peak appears at a consistent time after a sample injection, it could be a strongly retained compound from a previous run finally eluting. Extend the run time of your method to ensure all components have eluted.

    • Sample Degradation: The sample might be degrading in the autosampler. Consider using cooled autosamplers for labile compounds.

Q2: My chromatographic peaks are tailing or splitting. How can I improve the peak shape?

A2: Poor peak shape compromises resolution and the accuracy of integration. Tailing is often caused by secondary interactions between the analyte and the stationary phase, while splitting can indicate a problem at the column inlet.[8][9]

  • Causality (Tailing): Peak tailing for ester compounds can occur due to interactions with active silanol groups on the silica-based column packing.[8] It can also be caused by column overload or insufficient mobile phase buffer capacity.[8]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For acidic impurities like 2,4-Difluorophenol, adjusting the mobile phase pH can suppress ionization and reduce tailing. Using a buffer is essential to maintain a constant pH.[8]

    • Check for Column Overload: Inject a smaller sample volume or a more dilute sample. If peak shape improves, you were likely overloading the column.[8]

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol sites and are less prone to causing peak tailing.

    • Address Column Contamination/Void: If peaks are splitting, the column inlet frit may be partially blocked, or a void may have formed at the head of the column.[9] First, try reversing and flushing the column (disconnect from the detector first). If the problem persists, the column may need to be replaced.[9]

Workflow for Troubleshooting HPLC Peak Shape Issues

Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.

Q3: My retention times are drifting with each injection. What is causing this instability?

A3: Consistent retention times are crucial for reliable peak identification. Drifting retention times usually point to an issue with the mobile phase composition, flow rate, or column temperature.[7][10]

  • Causality: Even small changes in mobile phase composition, especially the organic-to-aqueous ratio, can cause significant shifts. Inconsistent pump performance leads to a fluctuating flow rate. Temperature also affects viscosity and retention.[7]

  • Troubleshooting Steps:

    • Check for Leaks: Visually inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and an inconsistent flow rate.[9]

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. If using an aqueous buffer, make sure it is fully dissolved and well-mixed with the organic solvent.[10]

    • Degas Mobile Phase: Air bubbles in the pump can cause pressure drops and retention time shifts. Degas the mobile phase thoroughly before and during use with an inline degasser.[10]

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A minimum of 10-15 column volumes is a good starting point.[10]

    • Use a Column Oven: Temperature fluctuations in the lab can affect retention. A thermostatically controlled column oven provides a stable environment and improves reproducibility.[7][10]

Gas Chromatography (GC)
Q4: I suspect my sample is contaminated with residual solvents. How can I use GC to confirm this?

A4: GC is the ideal technique for analyzing volatile organic compounds like residual solvents.[2] Headspace GC combined with Mass Spectrometry (GC-MS) is the definitive method.

  • Causality: Solvents used in the synthesis or purification of 2,4-Difluorophenyl acetate (e.g., toluene, ethyl acetate, dichloromethane) can remain in the final product.

  • Analytical Approach:

    • Methodology: Headspace sampling is preferred. A sample of the 2,4-Difluorophenyl acetate is placed in a sealed vial, heated to a specific temperature, and the vapor (headspace) is injected into the GC. This avoids contaminating the GC system with the non-volatile analyte.

    • Identification: A mass spectrometer is the best detector for identification. By comparing the mass spectrum of an unknown peak to a library (like NIST), you can confidently identify the solvent.[11]

    • Quantification: For quantification, a Flame Ionization Detector (FID) is robust and provides a linear response over a wide range. You would create a calibration curve using standards of the suspected solvents.

Frequently Asked Questions (FAQs)

Q1: How do I develop a "stability-indicating" HPLC method?

A1: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality of a drug substance over time. It must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. The key to developing such a method is forced degradation.

Q2: What are forced degradation studies, and why are they necessary?

A2: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[12][13]

  • Purpose: The primary goals are to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of your analytical method.[12][14] By analyzing the stressed samples, you can prove that your method can separate the main compound from all potential degradation products, ensuring that a loss in the main peak corresponds to a rise in impurity peaks (mass balance).

  • Regulatory Expectation: Regulatory agencies require forced degradation studies to be performed to validate stability-indicating methods.[13][14] A degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without creating secondary, irrelevant products.[12][13]

Q3: What are the typical acceptance criteria for impurities according to regulatory guidelines like ICH?

A3: The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities.

ThresholdLimit for Max. Daily Dose ≤ 2 g/day Purpose
Reporting ≥ 0.05%Any impurity at or above this level must be reported in the regulatory submission.
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)Any impurity at or above this level must have its structure identified.
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)This is the threshold at which an impurity's biological safety must be established.

This table provides a simplified summary. Always refer to the latest ICH guidelines for specific details.

Q4: What are the key parameters I need to assess during analytical method validation?

A4: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16] According to ICH Q2(R1) guidelines, the core validation characteristics include:[17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[18] Forced degradation studies are key to proving specificity.[14]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[15][16]

  • Accuracy: The closeness of the test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[15]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[15]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a method for 2,4-Difluorophenyl acetate. It must be optimized and validated for your specific application.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for aromatic esters.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase helps to produce sharp peaks for acidic compounds.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 30% B to 90% B over 25 minA gradient is necessary to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume; adjust based on sample concentration.
Detector UV at 220 nmAromatic compounds typically have strong absorbance in the low UV range.
Sample Prep. Dissolve in 50:50 Acetonitrile:WaterThe sample should be dissolved in a solvent similar to the initial mobile phase.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study. Analyze all stressed samples against an unstressed control sample.

ConditionProcedure
Acid Hydrolysis Dissolve sample in 0.1 M HCl. Heat at 60 °C for 4-8 hours.
Base Hydrolysis Dissolve sample in 0.1 M NaOH. Keep at room temperature for 1-4 hours.
Oxidative Dissolve sample in 3% H₂O₂. Keep at room temperature for 4-8 hours.
Thermal Store solid sample in an oven at 80 °C for 24-48 hours.
Photolytic Expose sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

After exposure, neutralize the acidic and basic samples before injection to prevent column damage.

Workflow for Stability-Indicating Method Development

Caption: A flowchart illustrating the iterative process of developing a stability-indicating analytical method.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • LCGC. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • Veeprho. Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Journal of Pharmaceutical and Allied Sciences. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. [Link]

  • Omicsonline. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Recent trends in impurity profiling of pharmaceutical products. [Link]

  • PharmaInfo. Forced Degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • The International Journal of Engineering and Science (TIJES). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. [Link]

  • Agilent. GC AND GC/MS. [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A comprehensive review on impurity profiling of pharmaceutical drugs. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

Sources

Reference Data & Comparative Studies

Validation

2,4-Difluorophenyl Acetate: A Precision Tool for Controlled Acylation

Part 1: The "Goldilocks" Reagent in Acylation Chemistry In the landscape of acylating agents, 2,4-Difluorophenyl acetate (2,4-DFPA) occupies a critical "Goldilocks" zone—offering a precise balance between reactivity, sta...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Goldilocks" Reagent in Acylation Chemistry

In the landscape of acylating agents, 2,4-Difluorophenyl acetate (2,4-DFPA) occupies a critical "Goldilocks" zone—offering a precise balance between reactivity, stability, and spectral cleanliness that is often missing in more common alternatives like p-nitrophenyl (PNP) or pentafluorophenyl (Pfp) esters.

For researchers in drug discovery and chemical biology, 2,4-DFPA is not just another activated ester; it is a strategic alternative used when:

  • Chromophoric Interference is Fatal: Unlike PNP esters, which release a bright yellow nitrophenolate leaving group ($ \lambda_{max} \approx 405 $ nm), 2,4-DFPA releases 2,4-difluorophenol, which is colorless in the visible spectrum. This makes it indispensable for fluorescence-based assays or when monitoring reactions where colorimetric overlap leads to false positives.

  • Steric Tuning is Required: The fluorine atoms provide strong electron-withdrawing activation via the inductive effect (-I) without the significant steric bulk of the pentafluoro- group or the redox-active nitro group.

  • Hydrolytic Stability: While Pfp esters are hyper-reactive and prone to rapid background hydrolysis in aqueous buffers, 2,4-DFPA maintains a longer half-life in solution while still reacting swiftly with nucleophilic amines or enzyme active sites.

Part 2: Comparative Analysis of Acylating Agents

The following table contrasts 2,4-DFPA with industry-standard activated esters. Note the specific advantage of 2,4-DFPA in "Spectral Silence" and "Redox Inertness."

Table 1: Physicochemical & Functional Comparison
Feature2,4-Difluorophenyl Acetate p-Nitrophenyl Acetate (PNP) Pentafluorophenyl Acetate (Pfp) Acyl Chlorides
Activation Mode Inductive (-I) via 2x FluorineResonance (-M) & Inductive (-I) via NitroStrong Inductive (-I) via 5x FluorineGood Leaving Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Leaving Group pKa ~7.3 - 7.5 (Tunable)7.14 ~5.5 -7 (HCl)
Reactivity (Aminolysis) High (Controlled)HighVery High (Often too fast)Extreme (Unselective)
Hydrolytic Stability Moderate (Stable in buffer < pH 8)ModerateLow (Rapid hydrolysis)Very Low
Spectral Output UV-Active only (Transparent >300nm)Yellow ($ \lambda{max} $ 405 nm)UV-Active onlyN/A
Primary Application Fluorescence assays, redox-sensitive synthesisColorimetric enzyme assays (ELISA)Peptide coupling, rapid bioconjugationBulk chemical synthesis

Part 3: Mechanism of Action & Reactivity

The utility of 2,4-DFPA stems from the electronic properties of the leaving group, 2,4-difluorophenol.

Electronic Activation

Unlike the nitro group in PNP, which relies heavily on resonance withdrawal, the fluorine atoms in 2,4-DFPA activate the carbonyl carbon primarily through the Inductive Effect (-I) .

  • Ortho-Fluorine: Proximal electron withdrawal increases the electrophilicity of the carbonyl carbon ($ \delta+ $).

  • Para-Fluorine: Reinforces the electron deficiency of the aromatic ring, stabilizing the developing negative charge on the phenoxide leaving group.

This creates a reagent that is sufficiently activated to react with primary amines or catalytic serine residues (in esterases) but sufficiently stable to resist spontaneous hydrolysis by water molecules.

Visualization: Activation Pathway

The following diagram illustrates the nucleophilic attack mechanism and the stabilization of the transition state.

AcylationMechanism cluster_activation Activation Factors Reagent 2,4-Difluorophenyl Acetate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Transition State Nucleophile Nucleophile (Amine/Serine-OH) Nucleophile->Reagent Attack on C=O Product Acylated Product (Amide/Ester) Intermediate->Product Collapse LeavingGroup 2,4-Difluorophenol (pKa ~7.4) Intermediate->LeavingGroup Expulsion F_Inductive F-atoms withdraw e- density (Inductive Effect) F_Inductive->Reagent

Figure 1: Mechanism of acylation using 2,4-Difluorophenyl Acetate. The fluorine substituents activate the carbonyl for nucleophilic attack while stabilizing the departing phenoxide ion.

Part 4: Experimental Protocols

Protocol A: Selective Acylation of Primary Amines

Objective: Acylate a primary amine in the presence of sensitive functional groups (e.g., alcohols, thiols) where acyl chlorides would be too harsh.

Reagents:

  • Substrate: Primary amine (1.0 equiv)

  • Reagent: 2,4-Difluorophenyl acetate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

Workflow:

  • Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).

  • Activation: Add the base (TEA) and stir for 5 minutes at room temperature ($ 25^{\circ}C $).

  • Addition: Add 2,4-difluorophenyl acetate dropwise. Note: The reaction is less exothermic than with acyl chlorides.

  • Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 30–60 minutes.

    • Checkpoint: Look for the disappearance of the amine. The byproduct, 2,4-difluorophenol, can be identified by LC-MS (MW: 130.09).

  • Workup: Wash the organic layer with 0.5 M NaOH (2x) to remove the generated 2,4-difluorophenol and unreacted ester. The phenol is soluble in basic aqueous solution, ensuring easy purification.

  • Isolation: Dry organic layer over $ Na_2SO_4 $, filter, and concentrate.

Protocol B: Enzymatic Activity Assay (Esterase/Lipase)

Objective: Measure esterase activity in a sample where colorimetric interference (e.g., hemoglobin, bilirubin) prevents the use of p-nitrophenyl acetate.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4

  • Substrate Stock: 100 mM 2,4-Difluorophenyl acetate in Acetonitrile.

  • Detection: UV Spectrophotometer (monitoring absorbance at 260–280 nm, requires background correction) or pH-stat titration.

Workflow:

  • Blanking: Set up the spectrophotometer with the buffer solution.

  • Substrate Prep: Dilute the stock substrate into the buffer to a final concentration of 1 mM. Note: Ensure <1% Acetonitrile content to avoid enzyme denaturation.

  • Initiation: Add the enzyme/lysate sample (10–50 µL).

  • Measurement:

    • Method 1 (HPLC/UV): Aliquot samples at t=0, 5, 10 min. Quench with methanol. Analyze the formation of 2,4-difluorophenol by HPLC (C18 column, Water/Acetonitrile gradient).

    • Method 2 (pH Stat): Since the hydrolysis releases acetic acid and a phenol, the pH will drop. Maintain pH 7.4 by titrating with 0.01 M NaOH. The volume of NaOH consumed is proportional to activity.

Part 5: Decision Matrix for Reagent Selection

Use the following logic flow to determine if 2,4-DFPA is the correct reagent for your specific application.

DecisionTree Start Select Acylating Agent IsSensitive Is the substrate acid/base sensitive? Start->IsSensitive IsColorimetric Is the assay Colorimetric (405nm)? IsSensitive->IsColorimetric Yes UseChloride Use Acyl Chloride (Standard) IsSensitive->UseChloride No IsPeptide Is it a Peptide Coupling? IsColorimetric->IsPeptide No (Interference) UsePNP Use p-Nitrophenyl Ester (Standard ELISA) IsColorimetric->UsePNP Yes (Yellow OK) UsePFP Use Pentafluorophenyl Ester (Fast Coupling) IsPeptide->UsePFP Yes (High Reactivity) UseDFPA Use 2,4-Difluorophenyl Acetate (Spectral Silence/Stability) IsPeptide->UseDFPA No (Need Stability)

Figure 2: Decision matrix for selecting the optimal activated ester based on substrate sensitivity and assay requirements.

References

  • Comparison of Activated Esters in Peptide Synthesis

    • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021).[1][2] National Institutes of Health.

  • Kinetics of Phenolic Ester Hydrolysis

    • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate.[2] (2021).[1][2] Canadian Journal of Chemistry.[2][3]

  • pKa Values of Substituted Phenols

    • Aqueous pKa values from J. Phys. Org. Chem. (2019). University of Tartu.
  • Enzymatic Specificity for Fluorinated Substrates

    • Mapping the Reaction Coordinates of Enzymatic Defluorination. (2020).[4] National Institutes of Health.

  • Use of 2,4-Difluorophenyl Acetate in Carbonic Anhydrase Inhibition

    • Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. (2011). Max Planck Institute.

Sources

Comparative

alternative reagents for the synthesis of 2,4-difluoroacetophenone

This guide outlines the synthesis of 2,4-difluoroacetophenone , a critical intermediate for antifungal agents (e.g., fluconazole, voriconazole) and agrochemicals. It moves beyond standard textbook descriptions to compare...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 2,4-difluoroacetophenone , a critical intermediate for antifungal agents (e.g., fluconazole, voriconazole) and agrochemicals. It moves beyond standard textbook descriptions to compare the industrial benchmark against emerging and high-selectivity alternatives.

Executive Summary: The Synthetic Landscape

The synthesis of 2,4-difluoroacetophenone is dominated by the Friedel-Crafts acylation of 1,3-difluorobenzene.[1][2] While high-yielding (>90%), this route suffers from poor atom economy and significant waste generation (aluminum salts).

Alternatives focus on two strategies:

  • Bypassing Electrophilic Substitution: Using organometallics (Grignard) or radical coupling (Sandmeyer-type) to guarantee regioselectivity and avoid isomer separation.

  • Green Catalysis: Replacing stoichiometric Lewis acids with solid acid catalysts (Zeolites), though this remains challenging due to the deactivated nature of the difluorobenzene ring.

The Benchmark: Friedel-Crafts Acylation[3][4]

This is the standard industrial method. It relies on the strong electrophilic activation of acetyl chloride by aluminum chloride to overcome the electron-withdrawing effect of the two fluorine atoms.

  • Reagents: 1,3-Difluorobenzene, Acetyl Chloride, AlCl₃ (Stoichiometric).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: Directs ortho to both fluorines (C4 position is sterically accessible and electronically favored over C2).

Protocol Overview
  • Complexation: AlCl₃ (1.2 eq) is suspended in DCM or 1,2-dichloroethane (DCE). Acetyl chloride (1.1 eq) is added at 0–5°C to form the acylium ion complex.

  • Addition: 1,3-Difluorobenzene is added slowly. The reaction is exothermic.

  • Heating: The mixture is refluxed (40–60°C) for 2–4 hours to drive the reaction on the deactivated ring.

  • Quenching: Poured onto ice/HCl to break the strong Ketone-AlCl₃ complex.

Performance Profile
  • Yield: 85–93%

  • Selectivity: >95% 2,4-isomer (minor 2,6-isomer).

  • Critical Drawback: Generates >3 kg of acidic aluminum waste per kg of product.

High-Value Alternative: The "Aniline-Oxime" Radical Route

Based on Patent CN102531870A

This method is a "hidden gem" for laboratories seeking to avoid moisture-sensitive Lewis acids. It utilizes a Sandmeyer-type radical coupling between a diazonium salt (derived from aniline) and acetaldoxime.

  • Reagents: 2,4-Difluoroaniline, Acetaldoxime, CuSO₄ (Catalyst), HCl/NaNO₂.

  • Mechanism:

    • Diazotization: 2,4-Difluoroaniline

      
       2,4-Difluorobenzenediazonium salt.
      
    • Coupling: The diazonium species undergoes a Cu-catalyzed radical coupling with acetaldoxime (

      
      ).
      
    • Hydrolysis: The intermediate oxime ether hydrolyzes to the ketone.

Why Choose This?
  • Mild Conditions: Runs at pH 3–6 and moderate temperatures.

  • Safety: No HCl gas evolution; aqueous compatible.

  • Regioselectivity: 100% . The position is fixed by the starting aniline; no isomers are possible.

The Regioselective Guarantee: Grignard / Nitrile Route

When absolute structural certainty is required, or when 1,3-difluorobenzene quality is variable, the organometallic route is preferred.

  • Reagents: 2,4-Difluorobenzonitrile, Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi).

  • Mechanism: Nucleophilic addition to the nitrile to form an imine magnesium salt, which hydrolyzes to the ketone.

Protocol Overview
  • Formation: Dissolve 2,4-difluorobenzonitrile in anhydrous THF/Ether.

  • Addition: Add MeMgBr (1.1 eq) dropwise at 0°C (or -78°C for MeLi).

  • Hydrolysis: Quench with acidic water (H₂SO₄/Ice) to convert the intermediate imine (

    
    ) to the ketone.
    
  • Yield: 75–85%

  • Pros: Zero isomer formation.

  • Cons: Atom economy is poor (loss of Mg-Br); requires anhydrous conditions.

Comparative Analysis

FeatureBenchmark (Friedel-Crafts) Alternative 1 (Aniline-Oxime) Alternative 2 (Grignard) Alternative 3 (Zeolite H-Beta)
Key Reagents AlCl₃, Acetyl ChlorideAniline, Acetaldoxime, CuSO₄Benzonitrile, MeMgBrAcetic Anhydride, Zeolite
Yield High (90%) High (85-90%)Moderate (75-85%)Low-Moderate (<50%)*
Selectivity >95% (Thermodynamic)100% (Pre-defined) 100% (Pre-defined) >90%
Waste (E-Factor) High (Al salts)Moderate (Cu/Aq waste)High (Mg salts)Low (Reusable Cat)
Safety Risk HCl gas, ExothermDiazonium instabilityPyrophoric reagentsMinimal
Cost LowMediumHighLow (Long term)

*Note: Zeolite catalysis is difficult for 1,3-difluorobenzene due to the ring's electron-deficient nature. While "green," it often requires high temperatures and suffers from rapid catalyst deactivation compared to activated substrates like anisole.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the standard electrophilic substitution and the alternative radical/nucleophilic approaches.

G DFB 1,3-Difluorobenzene SigmaComplex Sigma Complex (Arenium Ion) DFB->SigmaComplex + AcCl / AlCl3 DFA 2,4-Difluoroaniline Diazo Diazonium Salt [Ar-N2]+ DFA->Diazo NaNO2 / HCl DFN 2,4-Difluorobenzonitrile ImineSalt Imine Mg Salt Ar-C(=NMgBr)-Me DFN->ImineSalt + MeMgBr (THF) Target 2,4-Difluoroacetophenone Acylium Acylium Ion Complex [CH3CO]+[AlCl4]- Acylium->SigmaComplex Electrophile SigmaComplex->Target - HCl (Aromatization) RadicalInter Radical Intermediate (Cu Catalyzed) Diazo->RadicalInter + Acetaldoxime + CuSO4 RadicalInter->Target Hydrolysis ImineSalt->Target H3O+ Quench

Caption: Mechanistic divergence: Path 1 (Left) uses electrophilic substitution; Path 2 (Center) uses radical coupling; Path 3 (Right) uses nucleophilic addition.

Detailed Experimental Protocol: The "Aniline-Oxime" Route

This protocol is selected for detailing because it represents a distinct, milder alternative to the harsh Friedel-Crafts conditions.

Reagents:

  • 2,4-Difluoroaniline (10 mmol)

  • Acetaldoxime (12-15 mmol)

  • Copper(II) Sulfate Pentahydrate (1-1.5 mmol)

  • Hydrochloric acid (conc.)

  • Sodium Nitrite (aqueous solution)[3]

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve 2,4-difluoroaniline in dilute HCl (approx 15% w/w) at 0°C.

    • Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. Stir for 30 mins. Confirm diazonium formation (starch-iodide paper turns blue).

  • Coupling Reaction:

    • In a separate vessel, prepare a solution of acetaldoxime (1.2 eq) and CuSO₄ (0.1 eq) in water/buffer (pH adjusted to ~4 with sodium acetate).

    • Slowly add the cold diazonium solution to the acetaldoxime mixture over 30–60 minutes.

    • Observation: Nitrogen gas evolution will occur.

  • Heating & Hydrolysis:

    • Once addition is complete, heat the mixture to 60–70°C for 1–2 hours. This facilitates the coupling and simultaneous hydrolysis of the oxime ether intermediate.

  • Workup:

    • Cool to room temperature.[1][4]

    • Steam distill the mixture (the product is steam volatile) OR extract with Ethyl Acetate/DCM.

    • Wash organic layer with water and brine.[3] Dry over Na₂SO₄.[5]

    • Concentrate to yield crude oil. Purify by vacuum distillation if necessary (bp ~80°C at 25 mmHg).

References

  • Friedel-Crafts Benchmark: "Process for the preparation of 2,4-difluoroacetophenone." European Patent EP0694519B1. Link

  • Aniline-Oxime Route: "Preparation method of 2,4-difluoroacetophenone." China Patent CN102531870A. Link

  • Grignard Reactivity: "Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget." Arabian Journal of Chemistry, 2023. Link

  • Zeolite Catalysis (Context): "H-Beta zeolite for acylation processes." ResearchGate, 2025. Link

  • Safety Data: "2',4'-Difluoroacetophenone Safety Data Sheet." Sigma-Aldrich.[6] Link

Sources

Validation

validation of 2,4-Difluorophenyl acetate structure using 2D NMR

Definitive Structural Assignment of Fluorinated Aromatics: A Comparative Guide to 2,4-Difluorophenyl Acetate Validation Executive Summary In the realm of medicinal chemistry and drug development, the incorporation of flu...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Assignment of Fluorinated Aromatics: A Comparative Guide to 2,4-Difluorophenyl Acetate Validation

Executive Summary

In the realm of medicinal chemistry and drug development, the incorporation of fluorine atoms into aromatic scaffolds is a standard strategy to modulate metabolic stability and lipophilicity. However, for the analytical chemist, this introduces significant complexity. The large heteronuclear spin-spin couplings (


 and 

) often render standard 1D NMR spectra ambiguous.

This guide compares the traditional 1D NMR approach against a comprehensive 2D NMR validation suite for the structural confirmation of 2,4-Difluorophenyl acetate . We demonstrate that while 1D methods are faster, they lack the requisite resolution for definitive assignment in fluorinated systems. We present a self-validating 2D protocol (COSY, HSQC, HMBC) that provides unambiguous structural proof.

The Challenge: Why 1D NMR is Insufficient

Alternative Method Analysis

The primary alternative to 2D validation is reliance on 1D


H and 

C spectra combined with Mass Spectrometry. While Mass Spectrometry confirms the molecular formula (

, MW: 172.13), it cannot distinguish regioisomers (e.g., 2,6-difluoro vs. 2,4-difluoro).

In 1D NMR, the 2,4-difluorophenyl acetate system presents a "multiplet forest":

  • Proton Splitting: The aromatic protons (H3, H5, H6) couple not only to each other (

    
    ) but also to the fluorine atoms (
    
    
    
    ), resulting in complex multiplets that often overlap.
  • Carbon Complexity:

    
    C signals appear as doublets, triplets, or double-of-doublets due to 
    
    
    
    (~250 Hz),
    
    
    (~20 Hz), and
    
    
    (~10 Hz).

Comparative Performance Matrix

Feature1D NMR Only (

H,

C,

F)
Integrated 2D NMR Suite (COSY, HSQC, HMBC)
Through-Bond Connectivity Inferred (High Risk)Explicit (Direct Observation)
Spectral Crowding High (Overlap likely)Low (Resolved in 2nd dimension)
Isomer Differentiation Difficult (Requires simulation)Definitive (via HMBC correlations)
Acquisition Time Fast (< 15 mins)Moderate (1 - 2 hours)
Confidence Level Low to MediumHigh (Gold Standard)

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol treats the NMR experiment as a system where internal checks (correlations) validate the structure.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this ester to prevent potential hydrolysis or solvent-solute hydrogen bonding broadening, though DMSO is acceptable if solubility is an issue.
  • Concentration: 10–15 mg of analyte in 600 µL solvent. High concentration is crucial for detecting weak long-range couplings in HMBC.

Acquisition Parameters (600 MHz equivalent)
  • 
    H-NMR:  16 scans, 30° pulse angle, D1 = 2.0s.
    
  • COSY (Correlation Spectroscopy): Gradient-selected, magnitude mode. 256 increments.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (to distinguish

    
     from 
    
    
    
    ). Optimized for
    
    
    Hz.
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling

    
     Hz. This is the critical experiment for linking the ester to the ring.
    
Workflow Diagram

ExperimentalWorkflow Start Sample: 2,4-Difluorophenyl Acetate Prep Prep: 15mg in 600µL CDCl3 Start->Prep OneD 1D Acquisition (1H, 13C, 19F) Prep->OneD Check Quality Check (S/N > 100:1) OneD->Check Check->Prep Fail (Dilute/Filter) TwoD 2D Suite Acquisition Check->TwoD Pass Process Processing (Apodization & Phasing) TwoD->Process Assign Structural Assignment Process->Assign

Figure 1: Step-by-step experimental workflow for definitive structural validation.

Structural Analysis & Validation Logic

The validation of 2,4-Difluorophenyl acetate relies on establishing connectivity between three distinct spin systems: the acetate methyl group, the carbonyl carbon, and the aromatic ring protons.

The Acetate "Anchor"

The acetate group provides the easiest entry point.

  • 
    H:  Singlet (approx. 2.3 ppm).
    
  • HMBC Validation: The methyl protons will show a strong correlation to the carbonyl carbon (~169 ppm). Crucially, the carbonyl carbon must show a 3-bond correlation to the aromatic proton at position 6 (H6) . This links the ester to the ring.

Deciphering the Aromatic Ring (The Fluorine Problem)

In a 2,4-difluoro substitution pattern, we expect three aromatic protons:

  • H3: Located between two fluorines. Expected to be the most shielded aromatic proton and exhibit a triplet-of-triplets appearance (coupling to F2 and F4).

  • H5: Adjacent to F4.

  • H6: Adjacent to the ester group (deshielded).

The 2D Solution:

  • COSY: Establishes the H5–H6 spin system. H3 should appear isolated in COSY (no vicinal protons), which is a key structural proof for the 2,4-substitution pattern.

  • HSQC: Assigns protons to their specific carbons, allowing us to disentangle C-F splitting from chemical shift differences.

Connectivity Logic Diagram

ConnectivityLogic cluster_ring Aromatic Ring Logic Me Methyl (H) C_Carbonyl C=O Me->C_Carbonyl HMBC (Strong) C1 C1 (Quaternary) H6 H6 (Aromatic) H6->C_Carbonyl HMBC (Key Link) H5 H5 (Aromatic) H6->H5 COSY (Vicinal) H5->H6 COSY H3 H3 (Isolated) H3->H5 No COSY (Separated by F4)

Figure 2: Connectivity map. The dashed HMBC link between H6 and C=O is the critical validation point.

Data Interpretation Guide

When analyzing the generated data, use this reference table to confirm the structure. Deviations suggest impurities or regioisomers.

Atom PositionApprox

(ppm)
Approx

(ppm)
Key HMBC Correlations (H

C)
Key COSY Correlations
Acetate

2.30 (s)20.5C=ONone
C=O -169.0--
H6 7.10 (m)123.0 (d)C=O, C2, C4H5
H5 6.95 (m)111.0 (dd)C1, C3H6
H3 6.85 (m)105.0 (t)C1, C5None (Isolated)
C2 (C-F) -154.0 (d,

)
H3, H6-
C4 (C-F) -160.0 (d,

)
H3, H5-

Note: Chemical shifts are approximate relative to TMS in


. Multiplicities in 

refer to C-F coupling.

Conclusion

While 1D NMR provides a rapid snapshot, it is insufficient for the rigorous validation of 2,4-Difluorophenyl acetate due to overlapping multiplets caused by fluorine coupling. The 2D NMR suite described here offers a superior alternative:

  • HMBC definitively links the acetate group to the ring via the H6 proton.

  • COSY confirms the 2,4-substitution pattern by revealing the isolation of H3 and the coupling of H5-H6.

For regulatory submission or publication, the 2D dataset provides the "authoritative grounding" required to rule out isomers like 2,6-difluorophenyl acetate (where all aromatic protons would be chemically equivalent or show different symmetry).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

    • Cited for: Principles of COSY, HSQC, and HMBC pulse sequences and parameter optimiz
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

    • Cited for: Characteristic chemical shifts of esters and fluorinated arom
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

    • values)
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

    • Cited for: Practical aspects of HMBC optimiz
Comparative

A Comparative Guide to the Biological Activity of 2,4-Difluorophenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals The incorporation of the 2,4-difluorophenyl moiety into various molecular scaffolds has become a cornerstone in the pursuit of novel therapeutic agents. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2,4-difluorophenyl moiety into various molecular scaffolds has become a cornerstone in the pursuit of novel therapeutic agents. This structural element frequently bestows advantageous pharmacokinetic and pharmacodynamic characteristics, resulting in heightened biological activity. This guide offers an in-depth comparative analysis of the biological activities of 2,4-Difluorophenyl derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery endeavors.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2,4-difluorophenyl have demonstrated significant promise in combating a range of bacterial pathogens, including those notorious for multidrug resistance. The versatility of the 2,4-difluorophenyl scaffold allows for its integration into diverse heterocyclic systems, leading to compounds with potent antibacterial effects.

Hydrazone and Pyrazole Derivatives

Novel pyrazole derivatives incorporating the 2,4-difluorophenyl group have shown considerable activity against several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a major cause of nosocomial infections.[1] Certain hydrazone derivatives have exhibited impressive Minimum Inhibitory Concentration (MIC) values, as low as 0.78 μg/mL against strains like S. aureus and A. baumannii.[1]

Naphthyridine Derivatives

Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids bearing a 1-(2,4-difluorophenyl) substituent have been synthesized and evaluated for their antibacterial activity. These compounds have shown excellent in vitro potency, particularly when combined with a 3-amino-1-pyrrolidinyl group at the 7-position.[2]

Oxime Derivatives

A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and screened for their in vitro antimicrobial activity. Several of these compounds displayed notable activity against both pathogenic bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.[3]

Comparative Antimicrobial Activity (MIC in μg/mL)
Derivative ClassCompound ExampleS. aureusMRSAB. subtilisA. baumanniiReference
Pyrazole-Hydrazone6i 1.561.560.783.125[1]
Pyrazole-Hydrazone6h 6.256.256.251.56[1]
Pyrazole-Hydrazone6j 3.1251.561.56-[1]
Pyrazole-Hydrazone5b, 5c, 5d 25256.256.25[1]

Antifungal Activity: Targeting Fungal Cell Integrity

The 2,4-difluorophenyl scaffold is a key component in a number of successful antifungal drugs. Its derivatives continue to be explored for their potential to overcome the challenge of fungal resistance.

Dithiocarbamate Analogs

Analogs of fluconazole, specifically 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, have demonstrated potent antifungal activity. Some of these derivatives have shown superior in vitro efficacy against a range of Candida species, including resistant strains, when compared to established drugs like fluconazole and ketoconazole. The proposed mechanism of action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.

Comparative Antifungal Activity (MIC in μg/mL)
Compound/AnalogCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida kruseiReference
Dithiocarbamate Analog 2b <0.03 - 0.25<0.03 - 0.5<0.03 - 0.25<0.03 - 0.125<0.03 - 1
Dithiocarbamate Analog 3a <0.03 - 0.125<0.03 - 0.25<0.03 - 0.125<0.03 - 0.125<0.03 - 0.5

Anticancer Activity: Targeting Key Signaling Pathways

The 2,4-difluorophenyl moiety has also been successfully integrated into molecules designed to target cancer cells. These derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Sulfonamide Derivatives as B-Raf Inhibitors

A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of the B-Raf(V600E) kinase.[4] This mutation is a known driver in several cancers, most notably melanoma. These compounds have demonstrated significant antiproliferative activity in cancer cell lines that harbor the B-Raf(V600E) mutation and have also shown favorable pharmacokinetic profiles.[4] One promising compound from this series, 3s , has shown significant in vivo antitumor efficacy in a xenograft mouse model of human colorectal cancer.[4]

Phenylacetamide Derivatives

In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, several compounds demonstrated potent anticancer activity, particularly against the PC3 prostate carcinoma cell line.[5] The presence of a nitro moiety on the N-phenyl ring appeared to enhance the cytotoxic effects.[5]

Comparative Anticancer Activity (IC50 in μM)
Derivative ClassCompound ExamplePC3 (Prostate Carcinoma)MCF-7 (Breast Cancer)Reference
Phenylacetamide2b (m-nitro)52-[5]
Phenylacetamide2c (p-nitro)80100[5]
Reference DrugImatinib 4098[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the methodologies for key biological assays.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains in the appropriate broth to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Serially dilute the test compounds in the 96-well microtiter plates using the appropriate broth.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible microbial growth compared to the growth control well.

In Vitro Cytotoxicity Assay (MTS Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTS reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for a further 1-4 hours.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Start 2,4-Difluoro- acetophenone/ -aniline/ -phenol Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Starting Material Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Crude Product Characterization Structural Analysis (NMR, MS, X-ray) Purification->Characterization Pure Derivative Screening Primary Screening (e.g., MIC, Cytotoxicity) Characterization->Screening Confirmed Structure Hit_ID Hit Identification Screening->Hit_ID Activity Data Secondary Secondary Assays (e.g., Mechanism of Action, In vivo models) Hit_ID->Secondary Active Compound Lead_Opt Lead Optimization Secondary->Lead_Opt Promising Candidate

Caption: General workflow for the synthesis and biological evaluation of 2,4-Difluorophenyl derivatives.

G Drug 2,4-Difluorophenyl Dithiocarbamate Analog CYP51 Lanosterol 14α-demethylase (CYP51) Drug->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion CYP51->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption

Caption: Inhibition of CYP51 by 2,4-Difluorophenyl analogs disrupts ergosterol biosynthesis.

Conclusion

The diverse biological activities exhibited by derivatives of 2,4-difluorophenyl underscore the profound importance of this chemical scaffold in medicinal chemistry. The potent antimicrobial, antifungal, and anticancer activities observed in various derivatives highlight their immense potential for the development of new therapeutic agents. The structure-activity relationships gleaned from these studies provide a rational basis for the design of future generations of compounds with improved efficacy and safety profiles. Continued exploration of this versatile scaffold is a promising avenue for addressing unmet medical needs.

References

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyrgtHTQyaKeFaYpVskgrod4Ko8iOAqWjB9ViOzfD83rzrfbgwgAbqODeNedxLa6MDhAp3UOfohbTVXKItWodz3axgtuqN7J8KwHow68u2OINFtnUDHl-vRRJb45w37GWBer2wemVdKTV0xW0=
  • Comparative Biological Efficacy of 2,4-Difluorophenol Analogs: A Guide for Researchers - Benchchem.
  • Microwave Assisted Synthesis, Spectral Studies and Antimicrobial Activities of some 2′,4′-Difluorophenyl Chalcones - ResearchGate. Available from: [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Gracey, E. H., & Pernet, A. G. (1986). Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. Journal of medicinal chemistry, 29(11), 2363–2369. Available from: [Link]

  • Synthesis and In Vitro Antimicrobial Activity of 2,4- Difluorophenyl (piperidin-4-yl)methanone Oxime Derivatives - ResearchGate. Available from: [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis of Novel Antimicrobial Agents Utilizing 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone - Benchchem.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. Available from: [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 159–164. Available from: [Link]

  • Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography - Benchchem.
  • Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists - PubMed. Available from: [Link]

  • Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed. Available from: [Link]

  • Hybrid azole-based conjugates as upcoming anticancer and antimicrobial agents. Available from: [Link]

  • Comparative Guide to the Biological Activities of Compounds Derived from 2,6-Difluorotoluene - Benchchem.
  • Biological activity of oxadiazole and thiadiazole derivatives - PMC. Available from: [Link]

  • 2,4-Difluorophenyl acetate - Amerigo Scientific. Available from: [Link]

Sources

Validation

Economic &amp; Technical Analysis of Synthetic Routes to 2,4-Difluorophenyl Acetate

The following guide provides an in-depth economic and technical analysis of synthetic routes to 2,4-Difluorophenyl acetate , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth economic and technical analysis of synthetic routes to 2,4-Difluorophenyl acetate , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary & Strategic Context

2,4-Difluorophenyl acetate (CAS 36914-77-9) is the ester derivative of 2,4-difluorophenol.[1] While often viewed as a simple protected phenol, its primary industrial value lies in its role as the precursor for the Fries Rearrangement . This transformation yields 3',5'-difluoro-2'-hydroxyacetophenone , a pharmacophore found in next-generation ALK inhibitors, triazole antifungals, and specialized agrochemicals.

Critical Distinction: Researchers often confuse this compound with 2,4-difluorophenylacetic acid (CAS 81228-09-3). This guide focuses strictly on the phenolic ester (Structure: 2,4-F2-C6H3-O-CO-CH3).

From an economic perspective, the synthesis of 2,4-difluorophenyl acetate is a "value-preservation" step. The starting material, 2,4-difluorophenol , is the primary cost driver (approx. $80–120/kg at bulk). Therefore, the acetylation process must maximize yield (>95%) and purity to prevent loss of the expensive fluorinated scaffold.

Route Analysis: Acetylation Methodologies

The industry relies on two primary routes for this acetylation, differentiated by the acylating agent: Acetic Anhydride (Route A) and Acetyl Chloride (Route B). A third, emerging "Green Catalytic" route (Route C) offers advantages for niche, high-purity applications.

Route A: Acetic Anhydride (The Industrial Standard)

Mechanism: Nucleophilic acyl substitution catalyzed by mineral acid or weak base. Reagents: 2,4-Difluorophenol, Acetic Anhydride (


), Cat.[1] 

or Sodium Acetate.
  • Process Description: 2,4-Difluorophenol is treated with a slight excess (1.1 eq) of acetic anhydride at 60–80°C. A catalyst (conc.

    
     or pyridine) accelerates the formation of the acylium ion intermediate.
    
  • Byproduct: Acetic acid (

    
    ).
    
  • Pros:

    • High Atom Economy: The byproduct (acetic acid) is a solvent/commodity, not a waste salt.

    • Material Compatibility: Non-corrosive to stainless steel (304/316) compared to acid chlorides.

    • Cost:

      
       is generally cheaper and more price-stable than acetyl chloride.
      
  • Cons: Slower reaction kinetics with electron-deficient phenols (fluorine is electron-withdrawing, reducing nucleophilicity of the phenol oxygen).

Route B: Acetyl Chloride (The High-Reactivity Option)

Mechanism: Nucleophilic attack on highly electrophilic carbonyl, requiring a base scavenger. Reagents: 2,4-Difluorophenol, Acetyl Chloride (


), Triethylamine (

) or NaOH.
  • Process Description: Carried out at 0–20°C in a solvent (DCM or Toluene). The base neutralizes the HCl byproduct immediately to drive equilibrium.

  • Byproduct: Hydrochloride salts (

    
     or 
    
    
    
    ).
  • Pros:

    • Kinetic Superiority: Overcomes the electron-withdrawing effect of the two fluorine atoms on the phenol ring.

    • Temperature: Runs at ambient/low temperatures, useful if the substrate is thermally sensitive (rare for this specific molecule).

  • Cons:

    • Waste Load: Generates stoichiometric salt waste requiring disposal/treatment.

    • Corrosion: Requires glass-lined or Hastelloy reactors due to HCl generation.

    • Cost:

      
       is more expensive; base scavenger adds to BOM (Bill of Materials).
      
Route C: Green Catalytic Acetylation (Emerging)

Mechanism: Lewis-acid catalyzed activation of Acetic Anhydride. Reagents: Zinc Chloride (


) or Expansive Graphite.
  • Process Description: Solvent-free acetylation using

    
     with solid catalysts like 
    
    
    
    or Iodine.
  • Pros: Solvent-free (E-factor reduction), high yield (>98%), simple workup (filtration of catalyst).

  • Cons: Catalyst recovery steps can be labor-intensive on a multi-ton scale.

Comparative Economic & Performance Analysis

The following data summarizes the trade-offs between the routes. Data is normalized for a 100kg batch size.

MetricRoute A (Acetic Anhydride)Route B (Acetyl Chloride)Route C (ZnCl2 Catalytic)
Reagent Cost (Relative) Low (Baseline) High (+35%)Medium (+10%)
Yield 94–96%96–98%98–99%
Reaction Time 2–4 Hours< 1 Hour1–2 Hours
Atom Economy 82%72% (due to salt waste)82%
E-Factor (kg waste/kg product) ~0.6 (recyclable AcOH)>1.5 (Salts + Solvent)<0.3
Reactor Requirement Stainless SteelGlass-Lined / HastelloyStainless Steel
Safety Profile Moderate (Flammable)High Risk (Fuming, HCl gas)Low

Analysis: For Route A , the byproduct is acetic acid, which can often be distilled and sold or reused, lowering the effective E-factor. Route B is chemically superior for deactivated phenols but economically inferior due to waste handling costs and reactor corrosion maintenance.

Technical Visualizations

Diagram 1: Synthesis Workflow & Downstream Application

This flow illustrates the conversion of the phenol to the acetate and its subsequent rearrangement to the active pharmaceutical intermediate (API) precursor.

SynthesisWorkflow Start 2,4-Difluorophenol (CAS 367-27-1) ReagentA Route A: Acetic Anhydride (H+ Cat) Start->ReagentA ReagentB Route B: Acetyl Chloride (Base Scavenger) Start->ReagentB Product 2,4-Difluorophenyl Acetate (CAS 36914-77-9) ReagentA->Product -AcOH (Recyclable) ReagentB->Product -HCl/Salts (Waste) Fries Fries Rearrangement (AlCl3, 150°C) Product->Fries Lewis Acid Catalysis Final 3',5'-Difluoro-2'-hydroxyacetophenone (API Intermediate) Fries->Final Isomerization

Caption: Comparative synthesis pathways showing the "Green" efficiency of Route A vs. the waste generation of Route B, leading to the high-value Fries rearrangement product.

Diagram 2: Process Decision Matrix

A logic tree for selecting the optimal route based on facility constraints.

DecisionTree Start Select Acetylation Method Q1 Is Reactor Glass-Lined? Start->Q1 Q2 Strict Salt Waste Limits? Q1->Q2 Yes RouteA Route A (Anhydride) Best Economic Value Q1->RouteA No (SS Only) Q3 Throughput Priority? Q2->Q3 No RouteC Route C (Catalytic) Best Sustainability Q2->RouteC Yes (Zero Salt) Q3->RouteA Cost Critical RouteB Route B (Chloride) Best Kinetics Q3->RouteB Speed Critical

Caption: Decision matrix for process chemists balancing equipment constraints (corrosion) against throughput and waste disposal costs.

Detailed Experimental Protocol (Recommended Route A)

This protocol utilizes Route A due to its superior economic profile for scale-up.

Objective: Synthesis of 2,4-Difluorophenyl acetate (100g scale). Purity Target: >98% (GC).

  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and temperature probe.

  • Charging: Add 2,4-Difluorophenol (130.1 g, 1.0 mol) and Acetic Anhydride (112.3 g, 1.1 mol).

  • Catalysis: Add 3-4 drops of concentrated Sulfuric Acid (

    
    ). Note: An exotherm will occur.
    
  • Reaction: Heat the mixture to 60°C and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC.[2] The phenol peak should disappear.

  • Quench: Cool to room temperature. Pour the mixture into 500mL of ice-water to hydrolyze excess anhydride.

  • Extraction: Extract with Dichloromethane (2 x 200mL).

  • Wash: Wash the organic layer with 5%

    
     (to remove acetic acid) and then Brine.
    
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distillation is recommended for high purity. (Boiling point approx. 90-92°C at reduced pressure).

Self-Validating Check: The product should be a colorless liquid. IR spectroscopy should show a strong ester carbonyl stretch at ~1760 cm⁻¹ and lack the broad O-H stretch of the starting phenol.

References

  • Sigma-Aldrich. Product Specification: 2,4-Difluorophenol (CAS 367-27-1).Link

  • ChemicalBook. 2,4-Difluorophenyl acetate (CAS 36914-77-9) Properties and Synthesis.Link

  • ResearchGate. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents. (2025).[3][4][5] Link

  • Organic Chemistry Portal. Fries Rearrangement Mechanism and Applications.Link

  • EPA (United States). Chemical Data Reporting: 2,4-Difluorophenylacetic acid (Distinction Reference).[5]Link

Sources

Comparative

A Comparative Guide to the Synthesis of 2,4-Difluorophenyl Acetate: A Review of Methodologies and Yield Optimization

Introduction 2,4-Difluorophenyl acetate is a fluorinated aromatic ester of significant interest as a building block in the synthesis of pharmaceuticals and advanced materials. The presence of two fluorine atoms on the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Difluorophenyl acetate is a fluorinated aromatic ester of significant interest as a building block in the synthesis of pharmaceuticals and advanced materials. The presence of two fluorine atoms on the phenyl ring can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a target molecule, making this intermediate a valuable tool for medicinal chemists and materials scientists. This guide provides a comprehensive literature review of the primary synthetic routes to 2,4-Difluorophenyl acetate, focusing on a comparative analysis of reaction yields, experimental conditions, and practical considerations. We will delve into the mechanistic rationale behind common synthetic choices and provide detailed, field-proven protocols to aid researchers in achieving optimal results.

Primary Synthetic Pathway Overview

The most direct and industrially scalable approach to 2,4-Difluorophenyl acetate involves the esterification of 2,4-Difluorophenol. This two-stage process begins with the synthesis of the precursor phenol, followed by its acetylation. The choice of acetylating agent and catalyst in the second stage is critical for maximizing yield and purity.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification A 2,4-Difluoroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄, 0-5°C) C 2,4-Difluorophenol B->C Hydrolysis (H₂O, Heat) E Method A: Acetic Anhydride C->E Base or Acid Catalyst F Method B: Acetyl Chloride C->F Base or Solvent D 2,4-Difluorophenyl Acetate E->D F->D

Figure 1: General synthetic workflow for 2,4-Difluorophenyl Acetate.

Stage 1: Synthesis of the Key Precursor, 2,4-Difluorophenol

The availability of high-purity 2,4-Difluorophenol is paramount. The standard and most reliable method for its synthesis begins with 2,4-Difluoroaniline, proceeding through a diazonium salt intermediate.

  • Diazotization: 2,4-Difluoroaniline is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid, at low temperatures (0-5 °C). This forms an unstable diazonium salt.[1] Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.[1]

  • Hydrolysis: The diazonium salt solution is then carefully heated. The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for its substitution by a hydroxyl group from the aqueous solution to yield 2,4-Difluorophenol.[1] The crude product is typically isolated via solvent extraction and purified by distillation.

Stage 2: Comparative Analysis of Acetylation Methods

The esterification of 2,4-Difluorophenol to its corresponding acetate is most commonly achieved using either acetic anhydride or acetyl chloride. The choice between these two reagents involves a trade-off between reactivity, safety, cost, and byproduct management.

Method A: Acetylation with Acetic Anhydride

Acetic anhydride is a widely used, cost-effective, and relatively safe acetylating agent. The reaction involves the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of the anhydride. This process can be catalyzed by either an acid or a base.

  • Acid Catalysis: Strong acids like sulfuric acid protonate a carbonyl oxygen of the anhydride, rendering the corresponding carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic phenol. This is a classic Fischer-Speier esterification approach.[2] While effective, this method can sometimes lead to side reactions or degradation, especially with sensitive substrates.

  • Base Catalysis: A more common and often higher-yielding approach for phenols involves base catalysis. A base, such as sodium hydroxide or triethylamine, deprotonates the phenol to form the more nucleophilic phenoxide ion.[3] This phenoxide then readily attacks the acetic anhydride. This method generally proceeds under milder conditions and with higher selectivity.[4][5]

Method B: Acetylation with Acetyl Chloride

Acetyl chloride is a more powerful acetylating agent than acetic anhydride due to the high electrophilicity of its carbonyl carbon, enhanced by the inductive effect of the chlorine atom.

  • Causality of Reactivity: The reaction proceeds rapidly, often at room temperature, without the need for a strong catalyst.[6] It is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) or in a suitable solvent like cyclohexane. The base serves to neutralize the hydrochloric acid (HCl) byproduct, which is generated stoichiometrically and can otherwise cause side reactions or reverse the esterification.[6] The primary drawback of this method is the corrosive and hazardous nature of both acetyl chloride and the HCl byproduct.

Data Presentation: A Comparative Analysis of Synthesis Methods
FeatureMethod A: Acetic AnhydrideMethod B: Acetyl ChlorideRationale & Field Insights
Primary Reactant 2,4-Difluorophenol, Acetic Anhydride2,4-Difluorophenol, Acetyl ChlorideAcetic anhydride is less expensive and safer to handle for large-scale synthesis.
Catalyst/Solvent H₂SO₄ (acid) or NaOH/Pyridine (base)Pyridine, Triethylamine, or CyclohexaneBase catalysis with acetic anhydride is often preferred for phenols to generate the more potent phenoxide nucleophile.[3] For acetyl chloride, a base is essential to scavenge the HCl byproduct.[6]
Reaction Conditions Mild to moderate heating (50-80 °C) often required.Often proceeds at room temperature (20-25 °C).The higher reactivity of acetyl chloride allows for significantly milder reaction conditions.
Expected Yield Good to Excellent (Typically 85-95%)Excellent (Typically >95%)Acetyl chloride is more reactive and less prone to equilibrium limitations, often resulting in higher, more consistent yields.[6]
Byproducts Acetic AcidHydrochloric Acid (HCl)Acetic acid is relatively benign and easily removed during workup. HCl is a corrosive gas requiring careful handling and neutralization.
Safety & Handling Moderate. Acetic anhydride is corrosive.High. Acetyl chloride is highly corrosive, moisture-sensitive, and releases toxic HCl gas.Method A is generally favored from a process safety perspective.

Experimental Protocols

The following protocol describes a reliable and high-yielding procedure for the synthesis of 2,4-Difluorophenyl acetate using the base-catalyzed acetic anhydride method.

Protocol: Synthesis via Base-Catalyzed Acetylation

Materials:

  • 2,4-Difluorophenol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq) or 10% Sodium Hydroxide solution

  • Dichloromethane (DCM) or Diethyl Ether

  • 1M Hydrochloric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Difluorophenol (1.0 eq) in dichloromethane.

  • Base Addition: Cool the solution in an ice bath (0-5 °C). Slowly add pyridine (2.0 eq) to the stirred solution. Alternative: Use an aqueous solution of sodium hydroxide (10%) to form the sodium phenoxide in situ.[3]

  • Acetylating Agent Addition: While maintaining the low temperature, add acetic anhydride (1.2 eq) dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1M HCl to neutralize the excess pyridine until the aqueous layer is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-Difluorophenyl acetate.

Conclusion

The synthesis of 2,4-Difluorophenyl acetate is most effectively achieved through the esterification of 2,4-Difluorophenol. While both acetic anhydride and acetyl chloride are viable acetylating agents, they present a classic trade-off. Acetyl chloride offers higher reactivity and potentially superior yields under milder conditions but comes with significant handling and safety challenges due to its corrosiveness and the generation of HCl.[6] For most laboratory and pilot-scale applications, the base-catalyzed acetylation using acetic anhydride provides a more practical, safer, and cost-effective route, delivering high yields with a more manageable workup procedure.[3][5] The choice of method should be guided by the scale of the synthesis, available safety infrastructure, and desired purity profile of the final product.

References

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Swanson, J. W., & Coss, J. (1939). Preparation of Acetic Esters of Some Higher Alcohols. Proceedings of the Iowa Academy of Science, 46(1), 235-237. Available at: [Link]

  • Sari, Y., et al. (2021). Esterification of Acetic Acid Anhydride with Eugenol and Its Activity as Antifungal. Journal of Physics: Conference Series. Available at: [Link]

Sources

Validation

cross-referencing experimental data of 2,4-Difluorophenyl acetate with databases

Publish Comparison Guide: Technical Characterization & Validation of 2,4-Difluorophenyl Acetate Part 1: Executive Summary & Core Directive 2,4-Difluorophenyl acetate (CAS: 36914-77-9 ) is a specialized fluorinated ester...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Technical Characterization & Validation of 2,4-Difluorophenyl Acetate

Part 1: Executive Summary & Core Directive

2,4-Difluorophenyl acetate (CAS: 36914-77-9 ) is a specialized fluorinated ester intermediate, distinct from its carboxylic acid analog, 2,4-difluorophenylacetic acid (CAS: 81228-09-3). Primarily utilized as a substrate for Fries rearrangements to synthesize hydroxyacetophenones (key precursors for antifungals like fluconazole) and as a probe for lipase kinetic profiling , its utility hinges on precise structural validation.

This guide provides an autonomous, technical framework for synthesizing, characterizing, and cross-referencing 2,4-difluorophenyl acetate against database standards. It contrasts the compound with structural analogs (2,6-difluorophenyl acetate and phenyl acetate) to highlight how fluorine substitution patterns dictate hydrolytic stability and spectral fingerprints.

Part 2: Synthesis & Experimental Protocol

To generate valid experimental data for cross-referencing, a high-purity standard must first be established. The following protocol utilizes the acetylation of 2,4-difluorophenol, a method validated for generating reference-quality esters.

Protocol: Acetylation of 2,4-Difluorophenol
  • Objective: Synthesis of analytical standard 2,4-difluorophenyl acetate.

  • Reaction:

    
    
    

Step-by-Step Methodology:

  • Reagent Prep: Charge a flame-dried round-bottom flask with 2,4-difluorophenol (1.0 eq) and dichloromethane (DCM) (anhydrous, 10 mL/g).

  • Catalysis: Add Triethylamine (TEA) (1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq) to promote acylation.

  • Addition: Cool to 0°C. Dropwise add Acetic Anhydride (1.1 eq) under nitrogen atmosphere.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The phenol spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (removes acetic acid). Extract with DCM. Wash organic layer with 1M HCl (removes TEA/DMAP), then Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. If necessary, purify via flash chromatography (Silica, 5% EtOAc in Hexane).
    

Self-Validating Checkpoint:

  • Physical State: The product should be a colorless oil or low-melting solid.

  • Odor:[1] Distinct ester/phenolic odor, lacking the sharp pungency of acetic anhydride.

Part 3: Data Validation & Database Cross-Referencing

Reliable identification requires cross-referencing experimental spectra with authoritative databases (SDBS, NIST, Reaxys). Due to the specific fluorine coupling patterns, standard "Phenyl Acetate" data is insufficient.

A. Spectral Characterization (Exp.[2] vs. Database)

The following table summarizes the critical spectral features used to validate 2,4-difluorophenyl acetate against its isomers.

Table 1: Spectral Fingerprint & Database Cross-Reference

TechniqueKey Signal (Experimental Expectation)Structural AssignmentDatabase Validation Check (NIST/SDBS)
1H-NMR

2.33 ppm (s, 3H)
Acetate methyl group (

)
Confirm integral ratio 3:1 vs aromatic protons.
1H-NMR

6.80–7.20 ppm (m, 3H)
Aromatic protons (H3, H5, H6)Look for complex multiplet splitting due to

and

.
19F-NMR

-110 to -130 ppm (m, 2F)
Fluorine substituentsCrucial: 2 signals indicate asymmetry (2,4-subst). A single signal would indicate symmetry (2,6-subst).
IR (Neat) 1765–1775 cm

Ester Carbonyl (

)
Phenolic esters absorb at higher wavenumbers than alkyl esters (typically ~1740 cm

).
GC-MS

172 (

), 130 (

)
Molecular Ion & Ketene lossBase peak is often the phenol radical cation (

130) after loss of acetyl group (

).

Technical Insight: In 1H-NMR , the H3 proton (between two fluorines in the 2,4-isomer) will appear as a distinct triplet-of-doublets or similar complex multiplet due to strong coupling with both F atoms. This distinguishes it from the 4-fluorophenyl acetate (simple AA'BB' system).

B. Comparative Performance Analysis

When selecting a substrate for enzymatic assays (e.g., lipase activity) or chemical intermediates, the electronic effect of the fluorine atoms is paramount.

Table 2: Reactivity & Stability Comparison

Feature2,4-Difluorophenyl Acetate Phenyl Acetate (Alternative 1)2,6-Difluorophenyl Acetate (Alternative 2)
Electronic Effect Strong EWG (-I effect) at ortho & para.Neutral Reference.Strong EWG (-I effect) at both ortho positions.
Hydrolysis Rate (

)
Fast. Phenoxide leaving group is stabilized by F atoms (

).
Slow. Phenoxide

.
Fastest. Steric crowding may impede enzyme access, but chemical hydrolysis is rapid.
Lipase Specificity High. Used to probe enzymes accepting bulky/polar ortho substituents.Generic substrate. Low specificity.Often used to test steric tolerance of the active site.
Fries Rearrangement Yields 3,5-difluoro-2-hydroxyacetophenone (regioselective).Yields mixture of ortho/para hydroxyacetophenone.Yields 3,5-difluoro-4-hydroxyacetophenone.

Causality Explanation: The presence of fluorine at the 2 and 4 positions withdraws electron density from the benzene ring, making the phenolic oxygen less basic. This makes the 2,4-difluorophenoxide a better leaving group than phenoxide, significantly accelerating the rate of hydrolysis (both enzymatic and chemical). Researchers must store this compound under anhydrous conditions to prevent spontaneous degradation.

Part 4: Visualization of Workflows

Diagram 1: Synthesis and Application Pathway

This diagram illustrates the synthesis of the ester and its subsequent transformation via Fries rearrangement, a common application in drug synthesis.

SynthesisPathway Phenol 2,4-Difluorophenol (Starting Material) Ester 2,4-Difluorophenyl Acetate (CAS 36914-77-9) Phenol->Ester Acetylation (TEA, DMAP, DCM) Ac2O Acetic Anhydride (Reagent) Ac2O->Ester Product 3,5-Difluoro-2-hydroxyacetophenone (Pharma Intermediate) Ester->Product Rearrangement Fries Fries Rearrangement (AlCl3, 150°C)

Caption: Chemical pathway from 2,4-difluorophenol to the pharmaceutical intermediate via the acetate ester.[2][3][4]

Diagram 2: Data Cross-Referencing Workflow

A logic flow for validating the synthesized compound against database standards.

ValidationLogic Sample Synthesized Sample (Unknown Purity) NMR 1H & 19F NMR Analysis Sample->NMR IR FT-IR Spectroscopy Sample->IR Decision1 Is Acetate Methyl Singlet at ~2.3 ppm? NMR->Decision1 DB_Check Cross-Reference SDBS/Reaxys (Search: CAS 36914-77-9) IR->DB_Check C=O @ 1770 cm-1 Decision2 Are there 2 distinct 19F signals? Decision1->Decision2 Yes Result_Fail_Hyd MISMATCH: Hydrolyzed to Phenol Decision1->Result_Fail_Hyd No (Shift < 2.1 ppm) Decision2->DB_Check Yes Result_Fail_Iso MISMATCH: Likely 2,6-Isomer Decision2->Result_Fail_Iso No (1 Signal) Result_Pass VALIDATED: 2,4-Difluorophenyl Acetate DB_Check->Result_Pass Matches Lit. Data

Caption: Logic gate for validating 2,4-difluorophenyl acetate identity using NMR/IR and database checks.

References

  • Amerigo Scientific. 2,4-Difluorophenyl acetate Product Overview. Amerigo Scientific Catalog. Link

  • ChemicalBook. Synthesis of 1-(3,5-difluoro-2-hydroxyphenyl)ethanone from 2,4-difluorophenyl acetate. ChemicalBook Reaction Database. Link

  • GuideChem. 2,4-Difluorophenol Properties and Derivatives. GuideChem Chemical Dictionary. Link

  • Volkova, R. I. (1967). Kinetics of enzymatic hydrolysis of phenyl acetate. Biokhimiia, 32(6), 1253-9. (Context for phenyl acetate hydrolysis kinetics). Link

  • BenchChem. A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. BenchChem Reactivity Guides. Link

Sources

Comparative

Technical Guide: Benchmarking 2,4-Difluorophenyl Acetate in Catalytic Acyl Transfer

Executive Summary In the landscape of acyl donors for enzymatic and chemical transesterification, 2,4-Difluorophenyl acetate (2,4-DFPA) occupies a critical "Goldilocks zone." It bridges the gap between the high reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acyl donors for enzymatic and chemical transesterification, 2,4-Difluorophenyl acetate (2,4-DFPA) occupies a critical "Goldilocks zone." It bridges the gap between the high reactivity of vinyl esters and the thermodynamic stability of alkyl esters.

While Vinyl Acetate remains the industrial standard for bulk kinetic resolution due to its irreversibility, it suffers from the generation of acetaldehyde—a byproduct capable of deactivating sensitive lipase active sites (specifically lysine residues) and interfering with redox-sensitive cofactors.

2,4-DFPA offers a distinct advantage: it provides quasi-irreversible kinetics driven by the low pKa of its leaving group (2,4-difluorophenol, pKa ~7.3), matching the reactivity of the classic chromogenic substrate 4-Nitrophenyl Acetate , but without the optical interference or toxicity associated with nitrophenols. This guide benchmarks 2,4-DFPA against standard alternatives to define its optimal application window.

Part 1: Mechanistic Basis & Reactivity Profile

The utility of 2,4-DFPA is dictated by the electronic effects of the fluorine substituents on the phenyl ring. To understand its performance, we must analyze the leaving group ability .

The Electronic "Pull"

In an acyl transfer reaction (e.g., lipase-catalyzed resolution of an alcohol), the rate-determining step often involves the breakdown of the tetrahedral intermediate. The rate correlates strongly with the acidity (pKa) of the conjugate acid of the leaving group.

  • Phenol (Phenyl Acetate): pKa ~10.0 (Slow, reversible)

  • 4-Nitrophenol (4-NPA): pKa ~7.15 (Fast, quasi-irreversible)

  • 2,4-Difluorophenol (2,4-DFPA): pKa ~7.34 (Fast, quasi-irreversible)

Key Insight: The two fluorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (


 effect). This destabilizes the ester bond, making the carbonyl carbon highly electrophilic, and stabilizes the developing negative charge on the phenoxide leaving group.
The "Stealth" Activation

Unlike 4-Nitrophenyl acetate, which releases a bright yellow byproduct (


 nm absorbance), 2,4-DFPA releases a colorless phenol. This makes it superior for:
  • High-throughput screening where colorimetric interference (e.g., from library compounds) is a risk.

  • Process streams where removal of nitro-compounds is regulatory burdensome.

Part 2: Comparative Benchmarking

The following table contrasts 2,4-DFPA with the three most common acyl donors in biocatalysis.

Table 1: Acyl Donor Performance Matrix
Feature2,4-Difluorophenyl Acetate Vinyl Acetate 4-Nitrophenyl Acetate Ethyl Acetate
Reactivity High (

comparable to 4-NPA)
Very High (Driven by tautomerization)High Low
Thermodynamics Quasi-Irreversible (pKa driven)Irreversible (Tautomerization)Quasi-Irreversible Reversible (Equilibrium limited)
Byproduct 2,4-DifluorophenolAcetaldehyde 4-NitrophenolEthanol
Enzyme Toxicity Low (Phenol inhibition possible at high conc.)High (Schiff base formation on Lys)ModerateNegligible
UV/Vis Profile UV Active (Silent in visible range)TransparentStrong Absorbance (410 nm) Transparent
Best Use Case Kinetic Resolution of sensitive substrates; HTS.Bulk industrial resolution of robust substrates.Colorimetric Activity Assays.Low-cost, large-scale, slow reactions.

Part 3: Decision Framework (Visualization)

This flow diagram illustrates the logical selection process for an acyl donor.

AcylDonorSelection Start Select Acyl Donor IsEnzymeSensitive Is Enzyme/Substrate sensitive to Aldehydes? Start->IsEnzymeSensitive IsColorimetric Is visible color interference a concern? IsEnzymeSensitive->IsColorimetric Yes (Sensitive) IsCostCritical Is Cost the primary driver? IsEnzymeSensitive->IsCostCritical No (Robust Enzyme) Use4NPA Use 4-Nitrophenyl Acetate (Standard Colorimetric) IsColorimetric->Use4NPA No (Need Visual Assay) UseDFPA Use 2,4-Difluorophenyl Acetate (High Reactivity, Non-Toxic) IsColorimetric->UseDFPA Yes (Avoid Yellow) UseVinyl Use Vinyl Acetate (Standard Irreversible) IsCostCritical->UseVinyl Yes (Bulk Scale) UseEthyl Use Ethyl Acetate (Cheap, Reversible) IsCostCritical->UseEthyl Yes (Equilibrium OK) IsCostCritical->UseDFPA No (Value > Cost)

Figure 1: Decision matrix for selecting acyl donors based on enzyme stability, cost, and analytical requirements.

Part 4: Experimental Protocol

Protocol: Kinetic Resolution of rac-1-Phenylethanol using 2,4-DFPA

This protocol validates the enantioselectivity (


-value) of a lipase without the risk of acetaldehyde-mediated deactivation.

Reagents:

  • Substrate: rac-1-Phenylethanol (100 mM)

  • Acyl Donor: 2,4-Difluorophenyl acetate (200 mM, 2 equiv)

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435), 10 mg/mL

  • Solvent: Anhydrous Toluene or MTBE (dried over 4Å molecular sieves)

  • Internal Standard: Dodecane (50 mM)

Workflow:

  • Preparation: In a 4 mL glass vial, dissolve rac-1-phenylethanol (12.2 mg, 0.1 mmol) and dodecane (internal std) in 1 mL of anhydrous toluene.

  • Activation: Add 2,4-Difluorophenyl acetate (34.4 mg, 0.2 mmol). Vortex to mix.

    • Note: Handle 2,4-DFPA in a fume hood; it is an irritant.

  • Initiation: Add 10 mg of immobilized CAL-B. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Sampling:

    • Take 20 µL aliquots at

      
       mins.
      
    • Dilute samples 1:50 in HPLC grade Acetonitrile to quench the reaction (removes enzyme).

  • Analysis (HPLC):

    • Column: Chiralcel OD-H (or equivalent).

    • Mobile Phase: Hexane:Isopropanol (95:5).

    • Detection: UV at 254 nm.

    • Observation: You will see the release of 2,4-difluorophenol (

      
       distinct from substrate) and the formation of the (R)-acetate.
      
  • Calculation:

    • Calculate Conversion (

      
      ) based on the consumption of substrate relative to internal standard.
      
    • Calculate Enantiomeric Excess (

      
       and 
      
      
      
      ).
    • Determine Enantiomeric Ratio (

      
      ) using the Chen equation.
      

Why this works: The 2,4-difluorophenol byproduct is weakly acidic but does not form Schiff bases with the lipase. Unlike vinyl acetate reactions, the pH of the micro-environment remains more stable (no acetic acid accumulation if using the ester, though the phenol is acidic, it is less aggressive than the acetaldehyde interaction).

References

  • Reactivity of Fluorinated Phenols

    • Determination of pKa values for fluorinated phenols. J. Phys. Org. Chem. 2019, 32, e3940.[1] (Establishes the pKa of 2,4-difluorophenol at ~7.34, validating its reactivity profile).

  • Acyl Donor Comparison in Biocatalysis

    • Comparison of acyl donors for lipase-catalyzed production. J. Am. Oil Chem. Soc. 2001, 78, 65–70. (Benchmarks standard acyl donors like ethyl and vinyl esters).

  • Vinyl Acetate Toxicity Mechanisms

    • Enzymes involved in vinyl acetate decomposition by Pseudomonas fluorescens.[2] J. Basic Microbiol. 2013. (Highlights the acetaldehyde toxicity pathway which 2,4-DFPA avoids).

  • General Properties of 2,4-Difluorophenyl Acetate

    • PubChem Compound Summary: 2,4-Difluorophenyl acetate. (Chemical and physical property verification).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Difluorophenyl acetate

Executive Safety Summary & Hazard Dynamics Handling 2,4-Difluorophenyl acetate requires more than standard organic solvent protocols. While often classified generically as an irritant (H315/H319), its primary danger lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Dynamics

Handling 2,4-Difluorophenyl acetate requires more than standard organic solvent protocols. While often classified generically as an irritant (H315/H319), its primary danger lies in its chemical lability .

The Hidden Hazard: In Situ Hydrolysis As a Senior Application Scientist, I must emphasize that phenyl esters are susceptible to hydrolysis upon contact with moisture (mucous membranes, humid air, or wet skin). This reaction releases 2,4-difluorophenol and acetic acid.

  • Why this matters: Fluorinated phenols are significantly more lipophilic and acidic than non-fluorinated analogs, increasing skin permeation rates and potential systemic toxicity. Your PPE strategy must therefore protect against the breakdown products as much as the parent compound.

Hierarchy of Controls & PPE Matrix

Do not rely on PPE as a first line of defense. Engineering controls (fume hoods) are mandatory. The following PPE matrix is designed for zero-breakthrough safety.

Table 1: Personal Protective Equipment Specifications
Body AreaHazard MechanismRecommended EquipmentMaterial Science/Rationale
Respiratory Aerosolization & Hydrolysis VaporsPrimary: Fume Hood (Face velocity >100 fpm)Secondary: Half-mask w/ OV/P95 CartridgesOrganic Vapor (OV) cartridges neutralize acetic acid byproducts; P95 blocks particulates if handling solid/crystallized forms.
Hand (Splash) Solvent permeationDisposable Nitrile (Double-gloved, min 0.11mm)Standard nitrile offers >30 min breakthrough for acetate esters. Change immediately upon splash.
Hand (Immersion) Prolonged contact/Spill cleanupSilver Shield / 4H (Laminate) or Viton® Phenolic hydrolysis products can permeate nitrile. Laminate films provide broad-spectrum resistance (>480 min).
Ocular Corrosive hydrolysisChemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Vapors trapped behind glasses can hydrolyze in eye moisture, causing severe chemical burns.
Dermal Skin absorptionTyvek® Lab Coat (Closed front)Polyethylene non-woven fabric resists liquid penetration better than standard cotton/poly blends.
Visualizing the Hazard Logic

The following diagram illustrates the decision-making process for PPE selection based on the chemical's reactivity profile.

PPE_Logic Chemical 2,4-Difluorophenyl Acetate Moisture Contact with Moisture (Skin/Eyes/Lungs) Chemical->Moisture Exposure Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Products 2,4-Difluorophenol + Acetic Acid Hydrolysis->Products Rapidly Forms Risk_Eye Corrosive Eye Damage Products->Risk_Eye Risk_Skin Dermal Absorption Products->Risk_Skin PPE_Eye REQ: Splash Goggles (Not Safety Glasses) Risk_Eye->PPE_Eye Mitigation PPE_Skin REQ: Double Nitrile or Laminate Gloves Risk_Skin->PPE_Skin Mitigation

Figure 1: Hazard Causality Diagram. The selection of PPE is dictated by the hydrolysis products (Phenol/Acid) rather than the parent ester alone.

Operational Protocols: Step-by-Step
A. Weighing and Transfer

Context: High precision is required, but static electricity can disperse the powder/liquid.

  • Environment: All weighing must occur inside a chemical fume hood or a balance enclosure.

  • Anti-Static: Use an anti-static gun on the weighing boat/vial. Fluorinated compounds often carry significant static charge, leading to "jumping" particles.

  • Transfer: Use positive displacement pipettes for liquid forms to prevent dripping (low surface tension).

B. Reaction Quenching & Work-up

Context: Quenching often involves water or base, which accelerates hydrolysis.

  • Control: Add quench solution slowly at 0°C. The hydrolysis is exothermic.

  • Phases: Ensure the organic phase is separated quickly to minimize phenol formation if the ester is the desired product.

  • Waste: Segregate aqueous waste as "Phenolic/Acidic Waste" —do not mix with general organic solvents to prevent unexpected heat generation.

Emergency Response & Spills
Table 2: Incident Response Matrix
Incident TypeImmediate ActionDecontamination
Skin Contact 1. Drench with water (15 min).2. Apply PEG 300 or 400 (Polyethylene Glycol) if available.PEG acts as a solvent to extract phenol residues from skin pores that water cannot reach.
Eye Contact 1. Irrigate immediately (15-20 min).2. Hold eyelids open.Do not use neutralizers. Saline or water only. Seek ophthalmologist immediately.
Spill (<10mL) 1. Evacuate hood area.2. Cover with absorbent pads.Double bag waste. Wipe surface with dilute NaHCO₃ (Sodium Bicarbonate) to neutralize acid residues.
Disposal & Environmental Stewardship

Dispose of 2,4-Difluorophenyl acetate as Hazardous Organic Waste .

  • Segregation: Keep separate from oxidizers (e.g., nitric acid) and strong bases.

  • Labeling: Clearly mark waste containers with "Contains Fluorinated Phenol Esters."

  • Method: High-temperature incineration equipped with scrubbers is required to manage HF (Hydrogen Fluoride) generation during combustion.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24856019 (2,4-Difluorophenylacetic acid derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,4-difluorophenyl acetate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

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